N-Nitroso Tofenacin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]nitrous amide |
InChI |
InChI=1S/C17H20N2O2/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)21-13-12-19(2)18-20/h3-11,17H,12-13H2,1-2H3/i3D,4D,5D,9D,10D |
InChI Key |
HKWRCWYPLJAFPE-GGXSZSEQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N-Nitroso Tofenacin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of N-Nitroso Tofenacin-d5, a deuterated N-nitroso derivative of the antidepressant drug Tofenacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis and control of nitrosamine (B1359907) impurities in pharmaceutical products.
Core Chemical Properties
This compound is primarily utilized as an isotopically labeled internal standard or reference material for the accurate quantification of the corresponding non-deuterated nitrosamine impurity in Tofenacin or related pharmaceutical matrices. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]nitrous amide | [1] |
| Molecular Formula | C₁₇D₅H₁₅N₂O₂ | LGC Standards |
| Molecular Weight | 289.384 g/mol | LGC Standards |
| Parent Drug | Tofenacin | [1] |
| Appearance | Not specified (typically a solid) | - |
| Solubility | Not specified | - |
| Storage Conditions | Not specified (typically stored at -20°C, protected from light) | - |
Note: Detailed physical properties such as melting point, boiling point, and solubility are not publicly available and would be detailed in the Certificate of Analysis (CoA) provided by the supplier.
General Experimental Protocols
While specific, validated experimental protocols for the synthesis and analysis of this compound are not publicly available, this section outlines generalized methodologies based on established procedures for analogous N-nitroso compounds. These protocols are for informational purposes and should be adapted and validated for specific laboratory conditions.
Synthesis of this compound
The synthesis of this compound would typically involve the nitrosation of its secondary amine precursor, Tofenacin-d5.
Reaction:
Tofenacin-d5 + Nitrosating Agent → this compound
Generalized Protocol:
-
Dissolution: Dissolve Tofenacin-d5 in a suitable organic solvent (e.g., dichloromethane, methanol).
-
Nitrosation: Cool the solution in an ice bath and add a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium, or an organic nitrite such as tert-butyl nitrite) dropwise with stirring. The reaction is typically carried out under acidic conditions to generate the nitrosating species.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess nitrosating agent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica (B1680970) gel to isolate this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methodology
The analysis of this compound, particularly at trace levels in pharmaceutical samples, is typically performed using highly sensitive and selective chromatographic techniques coupled with mass spectrometry.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of nitrosamine impurities due to its high sensitivity and specificity.
Generalized LC-MS/MS Method Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrosamines.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. The MRM transitions would be specific for this compound.
Sample Preparation:
-
Accurately weigh the sample (e.g., Tofenacin drug substance or product).
-
Dissolve the sample in a suitable diluent.
-
If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
Spike the sample with a known concentration of this compound as an internal standard for accurate quantification of the non-deuterated analogue.
Toxicological Profile of N-Nitroso Compounds
This compound belongs to the class of N-nitroso compounds, which are of significant toxicological concern. Many N-nitroso compounds are classified as probable human carcinogens.
The carcinogenicity of N-nitroso compounds is primarily attributed to their metabolic activation to electrophilic species that can alkylate DNA. This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.
Due to this potential risk, regulatory agencies worldwide have set stringent limits for the presence of nitrosamine impurities in pharmaceutical products. The use of deuterated standards like this compound is crucial for the accurate risk assessment and control of these impurities.
Conclusion
This compound is a critical reference material for the pharmaceutical industry in the ongoing efforts to ensure the safety and quality of medicines. This technical guide provides a foundational understanding of its chemical properties, general methodologies for its synthesis and analysis, and the toxicological context of N-nitroso compounds. For specific quantitative data and handling instructions, users should always refer to the Certificate of Analysis and Safety Data Sheet provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of Deuterated N-Nitroso Tofenacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated N-Nitroso Tofenacin, specifically N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]nitrous amide (N-Nitroso Tofenacin-d5). This isotopically labeled compound is a critical reference material for analytical and metabolic studies of Tofenacin, an antidepressant drug. The synthesis involves a multi-step process commencing with commercially available deuterated starting materials and culminating in a final N-nitrosation step.
Synthetic Strategy Overview
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of Deuterated Tofenacin (N-Demethylorphenadrine-d5) : This stage focuses on constructing the core structure of Tofenacin with the desired deuterium (B1214612) labeling pattern on one of the phenyl rings. The key steps include a Grignard reaction to form the deuterated diarylmethanol intermediate, followed by etherification and amination.
-
Stage 2: N-Nitrosation of Deuterated Tofenacin : The final step involves the conversion of the secondary amine functionality in deuterated Tofenacin to the corresponding N-nitroso derivative.
This guide will provide detailed experimental protocols for each key transformation, supported by quantitative data where available and illustrative diagrams to clarify the workflow and chemical transformations.
Experimental Protocols and Data
Stage 1: Synthesis of Deuterated Tofenacin (N-Demethylorphenadrine-d5)
Step 1.1: Preparation of (2-Methylphenyl)(phenyl-d5)methanol
This crucial intermediate is synthesized via a Grignard reaction between phenyl-d5-magnesium bromide and 2-methylbenzaldehyde (B42018).
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene-d5 (B116778) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is typically initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: The solution of phenyl-d5-magnesium bromide is cooled to 0 °C in an ice bath. A solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2-Methylphenyl)(phenyl-d5)methanol. The product can be purified by column chromatography on silica (B1680970) gel.
| Reactant | Molar Eq. | Purity | Typical Yield |
| Bromobenzene-d5 | 1.0 | >98% | - |
| Magnesium Turnings | 1.1 | - | - |
| 2-Methylbenzaldehyde | 1.0 | >98% | - |
| Product | |||
| (2-Methylphenyl)(phenyl-d5)methanol | - | >95% | 80-90% |
Step 1.2: Synthesis of β-Chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether
This step involves the etherification of the deuterated benzhydrol with β-chloroethanol.
Experimental Protocol:
-
A mixture of (2-Methylphenyl)(phenyl-d5)methanol (1.0 eq), β-chloroethanol (excess, ~5 eq), and a catalytic amount of concentrated hydrochloric acid is heated under reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with petroleum ether.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the residue is purified by vacuum distillation to afford β-chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether.
| Reactant | Molar Eq. | Purity | Typical Yield |
| (2-Methylphenyl)(phenyl-d5)methanol | 1.0 | >95% | - |
| β-chloroethanol | ~5.0 | >98% | - |
| Product | |||
| β-Chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether | - | >95% | 85-95% |
Step 1.3: Synthesis of N-Demethylorphenadrine-d5 (Deuterated Tofenacin)
The final step in the synthesis of the deuterated precursor involves the amination of the chloroethyl ether with methylamine (B109427).
Experimental Protocol:
-
A mixture of β-chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether (1.0 eq) and methylamine (excess, ~3 eq) in methanol (B129727) is heated in a sealed vessel at 125-135 °C for 6 hours.
-
After cooling, the reaction mixture is poured into water and extracted with petroleum ether.
-
The organic layer is separated and washed with a dilute solution of hydrochloric acid.
-
The acidic aqueous layer is then made alkaline with a sodium hydroxide (B78521) solution and extracted with diethyl ether.
-
The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is then purified by vacuum distillation to yield N-Demethylorphenadrine-d5.
| Reactant | Molar Eq. | Purity | Typical Yield |
| β-Chloroethyl-(2-methylphenyl)(phenyl-d5)methyl ether | 1.0 | >95% | - |
| Methylamine | ~3.0 | >98% | - |
| Product | |||
| N-Demethylorphenadrine-d5 | - | >98% | 70-80% |
Stage 2: N-Nitrosation of Deuterated Tofenacin
The conversion of the secondary amine, N-Demethylorphenadrine-d5, to the N-nitroso derivative can be achieved using various nitrosating agents. A common and effective method involves the use of sodium nitrite (B80452) in an acidic medium.
Experimental Protocol:
-
N-Demethylorphenadrine-d5 (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.
-
An aqueous solution of sodium nitrite (1.1 eq) is added to the solution.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of a mineral acid, such as hydrochloric acid, is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The pH of the reaction mixture should be maintained in the acidic range (pH 3-4).
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
| Reactant | Molar Eq. | Purity | Typical Yield |
| N-Demethylorphenadrine-d5 | 1.0 | >98% | - |
| Sodium Nitrite | 1.1 | >98% | - |
| Product | |||
| This compound | - | >97% | 80-90% |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for deuterated N-Nitroso Tofenacin.
Experimental Workflow for N-Nitrosation
Caption: Workflow for the N-nitrosation of deuterated Tofenacin.
Technical Guide to the Certificate of Analysis for N-Nitroso Tofenacin-d5
Introduction: The Critical Role of N-Nitroso Tofenacin-d5
This compound is the deuterated, N-nitrosated derivative of Tofenacin (B95592), a metabolite of the pharmaceutical agent Orphenadrine.[1] It is classified as a Nitrosamine (B1359907) Drug Substance-Related Impurity (NDSRI). The emergence of N-nitrosamine impurities as potent genotoxins and probable human carcinogens has prompted stringent regulatory oversight by agencies like the U.S. Food and Drug Administration (FDA).[2][3][4] Consequently, the detection and quantification of such impurities are paramount to ensure the safety and quality of pharmaceutical products.
NDSRIs can form when an active pharmaceutical ingredient (API) containing a secondary or tertiary amine, such as Tofenacin, reacts with nitrosating agents (e.g., nitrite (B80452) salts) under acidic conditions.[5][6] This can occur during API synthesis, drug product formulation, or even during storage.[6]
This compound serves as a highly characterized stable isotope-labeled internal standard. Its use is essential for the development, validation, and execution of sensitive and accurate analytical methods designed to quantify its non-deuterated counterpart in drug substances and products.[7] This guide provides an in-depth overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this critical reference material.
Quantitative Data Summary
A Certificate of Analysis for a reference standard like this compound provides quantitative data confirming its identity, purity, and quality. The following tables summarize the typical specifications and results.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | N-(2-(2-methylbenzhydryloxy)ethyl)-N-nitrosomethylamine-d5 |
| Molecular Formula | C₁₈H₁₇D₅N₂O₂ |
| Molecular Weight | 305.42 g/mol |
| CAS Number | Not Assigned |
| Appearance | Clear Pale Yellow to Yellow Oil |
| Solubility | Chloroform, Methanol |
Table 2: Quality and Purity Analysis
| Analytical Test | Method | Specification |
| Chemical Purity | LC-MS/MS | ≥ 98% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated (d5) |
| Structure Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |
| Mass | Gravimetric | Reported with CoA (for exact weight packaging)[8][9] |
| Storage Conditions | - | 2-8°C, Inert Atmosphere, Protect from Light |
Experimental Protocols
The certification of this compound relies on a suite of sophisticated analytical techniques to ensure its suitability as a reference standard.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity
LC-MS/MS is the cornerstone technique for the sensitive and selective quantification of nitrosamine impurities.[4]
-
Instrumentation: Ultra High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both N-Nitroso Tofenacin and its d5-labeled internal standard, ensuring high selectivity and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy provides unequivocal confirmation of the compound's chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Experiments:
-
¹H NMR: Confirms the presence and connectivity of protonated sites and the absence of the corresponding non-deuterated methyl group protons.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
The resulting spectra are compared against the expected chemical shifts and coupling constants for the proposed structure.
-
Mass Spectrometry (MS) for Isotopic Purity
High-resolution mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of the labeled compound.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) with high precision. The mass distribution is analyzed to determine the percentage of the d5 species relative to other isotopic variants (d0 to d4).[10] The specification typically requires an isotopic purity of >99% for the d5 isotopologue.
Visualized Workflows and Relationships
Diagrams are provided to illustrate key processes and concepts related to this compound.
References
- 1. tofenacin | 15301-93-6 [chemicalbook.com]
- 2. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 3. fda.gov [fda.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. veeprho.com [veeprho.com]
- 8. N-Nitroso Tofenacin (>99%) | LGC Standards [lgcstandards.com]
- 9. N-Nitroso Tofenacin | CAS | LGC Standards [lgcstandards.com]
- 10. lgcstandards.com [lgcstandards.com]
Technical Guide: N-Nitroso Tofenacin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Nitroso Tofenacin-d5, a deuterated isotopologue of the N-nitroso impurity of the drug Tofenacin. This document is intended for researchers, scientists, and drug development professionals, offering key data, a representative analytical methodology, and insights into the relevant biological pathways.
Core Data Presentation
The quantitative data for this compound and its non-deuterated counterpart, along with the parent drug Tofenacin, are summarized below for easy comparison.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Parent Drug |
| Tofenacin | C₁₇H₂₁NO | 255.36 | N/A |
| N-Nitroso Tofenacin | C₁₇H₂₀N₂O₂ | 284.35[1][2][3] | Tofenacin |
| This compound | C₁₇H₁₅D₅N₂O₂ | 289.38 | Tofenacin |
The molecular weight for this compound was calculated based on the replacement of five hydrogen atoms with deuterium (B1214612) atoms on one of the phenyl rings, as indicated by its IUPAC name: N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]nitrous amide.[4] The atomic weight of hydrogen is approximately 1.008 g/mol and deuterium is approximately 2.014 g/mol .[5][6][7][8]
Experimental Protocols
This compound serves as a critical internal standard for the quantification of N-Nitroso Tofenacin impurity in pharmaceutical products.[4] The following is a representative experimental protocol for the quantification of nitrosamine (B1359907) impurities using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a standard method in the field.[1][2][8][9][10][11][12]
Objective: To quantify the presence of N-Nitroso Tofenacin in a drug substance or product using this compound as an internal standard.
1. Materials and Reagents:
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance/product for analysis
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[12]
3. Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from the drug substance matrix (e.g., 5% B to 95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitroso Tofenacin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the reference standard)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the internal standard)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
5. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of N-Nitroso Tofenacin and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-Nitroso Tofenacin into a blank matrix (a solution of the drug substance known to be free of the nitrosamine impurity). Add a fixed concentration of the this compound internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh the drug substance/product and dissolve it in a suitable solvent to a known concentration. Add the same fixed concentration of the this compound internal standard.
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso Tofenacin to the peak area of this compound against the concentration of N-Nitroso Tofenacin.
-
Determine the concentration of N-Nitroso Tofenacin in the analytical sample by using the peak area ratio from the sample and interpolating from the calibration curve.
Signaling Pathways and Biological Relevance
The parent drug, Tofenacin, is known to act as a serotonin-norepinephrine reuptake inhibitor.[13] However, the primary concern for its N-nitroso derivative stems from the well-established carcinogenic potential of N-nitroso compounds. These compounds are generally not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[5][7][14]
The key pathway for the bioactivation of N-nitrosamines involves cytochrome P450 (CYP) enzymes in the liver.[5][6][7][14][15] This process, known as α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophiles, such as diazonium ions. These electrophiles can then form covalent adducts with cellular macromolecules, including DNA, which can lead to mutations and initiate carcinogenesis if not repaired.
Below is a diagram illustrating the general metabolic activation pathway for N-nitrosamines.
References
- 1. benthamscience.com [benthamscience.com]
- 2. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. hesiglobal.org [hesiglobal.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. academic.oup.com [academic.oup.com]
Isotopic Purity of N-Nitroso Tofenacin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of N-Nitroso Tofenacin-d5, a critical deuterated internal standard used in bioanalytical studies. This document outlines the synthesis, analytical methodologies for purity assessment, and data interpretation essential for its application in regulated environments.
Introduction
This compound is the deuterated analog of N-Nitroso Tofenacin, a potential nitrosamine (B1359907) impurity of the drug Tofenacin. Deuterated internal standards are indispensable in quantitative mass spectrometry-based bioanalysis, offering a means to correct for variability in sample preparation and instrument response.[1] The efficacy of a deuterated standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal interference from unlabeled or partially labeled species, leading to enhanced accuracy and precision in analytical measurements.[2]
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the preparation of the deuterated precursor, Tofenacin-d5, followed by its nitrosation.
Synthesis of Tofenacin-d5
The synthesis of Tofenacin-d5 can be achieved through various established methods for deuterium (B1214612) labeling. A common approach involves the use of deuterated starting materials. For a comprehensive review of deuterated drug synthesis, refer to the work by Singh et al. (2025).[3]
Nitrosation of Tofenacin-d5
The final step involves the conversion of the secondary amine in Tofenacin-d5 to a nitrosamine. This is typically achieved by reaction with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. The reaction must be carefully controlled to ensure high yield and purity.
A general procedure for the nitrosation of secondary amines involves dissolving the amine in an appropriate solvent and treating it with an aqueous solution of sodium nitrite in the presence of an acid, such as hydrochloric acid. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography (LC). Upon completion, the this compound is extracted, purified, and characterized.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute and is determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired d5 species and any d0 to d4 isotopologues can be quantified.
Experimental Protocol: Isotopic Purity Determination by HR-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system is used.
-
Chromatography: The sample is injected onto a suitable LC column (e.g., C18) and eluted using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The mass spectrometer is operated in full-scan mode in the positive ion electrospray ionization (ESI) mode. Data is acquired over a relevant m/z range.
-
Data Analysis: The extracted ion chromatograms for the [M+H]+ ions of N-Nitroso Tofenacin (d0) and its deuterated isotopologues (d1, d2, d3, d4, and d5) are integrated. The percentage of each isotopologue is calculated based on its peak area relative to the total peak area of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the location and extent of deuteration.[4] In ¹H NMR, the absence or significant reduction of signals at specific positions confirms successful deuteration. ²H NMR directly detects the deuterium nuclei, providing a spectrum of the deuterated positions. Quantitative NMR (qNMR) techniques can be employed for a more precise determination of isotopic enrichment.[5]
Experimental Protocol: Isotopic Purity Assessment by NMR
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis: A standard ¹H NMR spectrum is acquired. The integrals of the residual proton signals in the deuterated regions are compared to the integrals of non-deuterated protons in the molecule to estimate the degree of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum is acquired to confirm the positions of deuteration.
-
Data Analysis: The isotopic purity is calculated from the integration values of the relevant signals in the ¹H NMR spectrum.
Data Presentation
The quantitative data for the isotopic purity of a representative batch of this compound is summarized in the tables below.
Table 1: Isotopic Distribution of this compound by HR-MS
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.1 |
| d1 | < 0.1 |
| d2 | < 0.1 |
| d3 | 0.2 |
| d4 | 1.5 |
| d5 (Desired) | > 98.0 |
Table 2: Isotopic Purity of this compound by ¹H NMR
| Parameter | Specification | Result |
| Isotopic Purity | ≥ 98% | Conforms |
| Deuterium Incorporation | at specified positions | Conforms |
Visualization of Workflows
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in bioanalytical methods. A thorough characterization using HR-MS and NMR spectroscopy is essential to ensure the accuracy and reliability of quantitative data. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals working with this and other deuterated compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Critical Role of N-Nitroso Tofenacin-d5 in Ensuring Pharmaceutical Quality and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of N-nitrosamine impurities as a potential threat to patient safety has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification in pharmaceutical products. This technical guide delves into the pivotal role of N-Nitroso Tofenacin-d5 as a deuterated internal standard in the quality control of Tofenacin, a secondary amine drug substance susceptible to nitrosation. By providing a chemically analogous but mass-distinguishable reference, this compound is instrumental in achieving the accuracy and precision required to meet stringent regulatory limits for these potentially carcinogenic impurities. This document outlines the principles of its application, detailed experimental methodologies, and the underlying mechanisms of nitrosamine (B1359907) formation and metabolism, offering a comprehensive resource for professionals in pharmaceutical development and quality assurance.
Introduction to N-Nitrosamine Impurities and the Need for Internal Standards
N-nitrosamines are a class of compounds that have been identified as probable human carcinogens. Their presence in pharmaceuticals, even at trace levels, is a significant concern for regulatory agencies and manufacturers worldwide.[1][2] The formation of N-nitrosamines can occur during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even in vivo from precursor amines.[1][3] Tofenacin, containing a secondary amine moiety, is a potential precursor for the formation of the corresponding N-nitroso impurity, N-Nitroso Tofenacin.
To ensure patient safety, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for various nitrosamines.[4] Consequently, highly sensitive and accurate analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are required for their quantification.[5]
The complexity of pharmaceutical matrices and the potential for variability during sample preparation and analysis necessitate the use of an internal standard (IS) to ensure reliable quantification. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[6] Isotopically labeled compounds, such as this compound, are considered the gold standard for this purpose.
The Role and Advantages of this compound
This compound is a stable, isotopically labeled version of the N-Nitroso Tofenacin impurity. The five deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.
Key Advantages:
-
Compensation for Matrix Effects: Pharmaceutical formulations can contain various excipients that may interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. This compound experiences the same matrix effects as the analyte, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses during extraction, concentration, and other sample preparation steps can be a significant source of error. As the deuterated standard is added at the beginning of the process, it accounts for these losses.
-
Mitigation of Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized.
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method, which is crucial for quantifying impurities at very low levels.
Quantitative Analysis of N-Nitroso Tofenacin using LC-MS/MS with this compound
The quantification of N-Nitroso Tofenacin in pharmaceutical samples is typically performed using a validated LC-MS/MS method. This compound is employed as the internal standard to ensure the reliability of the results.
Experimental Protocol: A Representative Method
The following protocol is a representative example based on established methods for nitrosamine analysis.[5][7]
4.1.1 Sample Preparation
-
Standard Solutions: Prepare stock solutions of N-Nitroso Tofenacin and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by spiking known concentrations of N-Nitroso Tofenacin into a blank matrix (a placebo formulation of the drug product) and adding a fixed concentration of the this compound internal standard solution.
-
Sample Extraction:
-
Accurately weigh a portion of the powdered Tofenacin tablets or the API.
-
Add a known volume of the this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).
-
Vortex or sonicate the sample to ensure complete extraction of the analyte and internal standard.
-
Centrifuge the sample to pelletize any undissolved excipients.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE) into an autosampler vial for LC-MS/MS analysis.
-
4.1.2 LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Nitroso Tofenacin and this compound are monitored.
-
4.1.3 Data Analysis
-
A calibration curve is constructed by plotting the ratio of the peak area of N-Nitroso Tofenacin to the peak area of this compound against the concentration of the N-Nitroso Tofenacin standards.
-
The concentration of N-Nitroso Tofenacin in the unknown samples is then determined from this calibration curve.
Representative Method Validation Data
A robust analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following table summarizes typical performance characteristics for a validated LC-MS/MS method for nitrosamine analysis using a deuterated internal standard.
| Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Specificity | No interference at the retention time of the analyte and IS | Confirmed |
Understanding the Formation and Metabolism of N-Nitroso Tofenacin
A thorough understanding of how N-Nitroso Tofenacin can be formed is crucial for risk assessment and mitigation.
Potential Formation Pathways
N-nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent.[1][3]
-
Nitrosating Agents: Common nitrosating agents include nitrous acid (HNO₂), which can be formed from nitrites (e.g., sodium nitrite) under acidic conditions, and other nitrogen oxides.
-
Sources of Contamination:
-
API Synthesis: The use of nitrosating agents or the presence of nitrite (B80452) impurities in raw materials or solvents can lead to the formation of N-Nitroso Tofenacin during the manufacturing process of Tofenacin.
-
Drug Product Formulation and Storage: Excipients used in the drug product formulation may contain trace amounts of nitrites, which could react with Tofenacin over time, especially under conditions of high humidity and temperature.
-
In Vivo Formation: Tofenacin could potentially be nitrosated in the acidic environment of the stomach if co-ingested with dietary nitrites.
-
The following diagram illustrates the general mechanism of N-nitrosamine formation.
Metabolic Activation of N-Nitrosamines
The carcinogenicity of many N-nitrosamines is attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[8][9][10] This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that can generate highly reactive electrophiles. These electrophiles can then form adducts with DNA, leading to mutations and potentially initiating cancer.[11]
The following diagram illustrates a generalized metabolic activation pathway for N-nitrosamines.
Risk Mitigation and Control Strategies
Regulatory guidance recommends a three-step approach to manage the risk of nitrosamine impurities:
-
Risk Assessment: A comprehensive risk assessment of the manufacturing processes for both the API and the finished drug product should be conducted to identify potential sources of nitrosamine contamination. This includes evaluating raw materials, solvents, and the synthesis route. Forced degradation studies, where the API is exposed to nitrosating agents under stressed conditions, can help to assess the propensity for nitrosamine formation.[12]
-
Confirmatory Testing: If a risk is identified, confirmatory testing of the API and/or drug product using a validated analytical method, such as the one described in this guide, is necessary to determine the presence and quantity of any nitrosamine impurities.
-
Mitigation: If nitrosamine impurities are detected above the acceptable limit, appropriate changes to the manufacturing process must be implemented to reduce their levels. This may involve modifying the synthesis, purifying raw materials, or changing the formulation or storage conditions.
The following workflow illustrates the risk management process for nitrosamine impurities.
Conclusion
This compound is an indispensable tool in the pharmaceutical industry's efforts to control N-nitrosamine impurities in Tofenacin-containing drug products. Its use as an internal standard in validated LC-MS/MS methods enables the accurate and precise quantification of the potentially carcinogenic N-Nitroso Tofenacin impurity at the trace levels required by regulatory agencies. A thorough understanding of the principles of isotopic dilution, combined with robust analytical methodologies and a comprehensive risk-based approach to quality control, is essential for ensuring the safety and quality of pharmaceutical products. This guide provides a framework for researchers, scientists, and drug development professionals to effectively utilize this compound and navigate the challenges of nitrosamine impurity analysis.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
N-Nitroso Tofenacin-d5: A Technical Guide for its Application as a Reference Standard in Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Nitrosamine (B1359907) Impurity Analysis
The discovery of N-nitrosamine impurities in various pharmaceutical products has prompted stringent regulatory actions globally.[1] Nitrosamines are classified as probable human carcinogens, necessitating highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2][3]
The use of stable isotope-labeled internal standards, particularly deuterated analogues of the target nitrosamines, is a cornerstone of robust and reliable quantification in mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These internal standards are crucial for compensating for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[4] N-Nitroso Tofenacin-d5 is a deuterated reference standard for the corresponding nitrosamine impurity of the drug Tofenacin. This guide provides an in-depth technical overview of its properties, synthesis, and application in analytical methodologies.
This compound: Chemical Properties and Characterization
This compound is the N-nitroso derivative of deuterated Tofenacin, a secondary amine. As a highly characterized reference material, it is essential for analytical method development, validation, and quality control (QC).[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]nitrous amide | [5] |
| Molecular Formula | C₁₇H₁₅D₅N₂O₂ | [5] |
| Molecular Weight | 289.38 (approx.) | Calculated |
| Parent Drug | Tofenacin | [5] |
| Appearance | Typically a neat solid or oil | [6] |
| Storage Conditions | -20°C, protected from light | [6] |
Table 2: Example Certificate of Analysis Data for a Deuterated Nitrosamine Standard
| Parameter | Specification | Result |
| Purity (by HPLC/NMR) | >98% | 99.5% |
| Isotopic Purity (d₅) | >99% | 99.8% |
| Identity | Conforms to structure | Conforms |
| Residual Solvents | <0.5% | <0.1% |
Note: This is example data. A specific Certificate of Analysis should be obtained from the supplier for this compound.
Synthesis of this compound
The synthesis of this compound involves the introduction of five deuterium (B1214612) atoms onto one of the phenyl rings of Tofenacin, followed by nitrosation of the secondary amine. While a specific detailed synthesis protocol for this compound is not publicly available, a general synthetic pathway can be outlined based on established methods for deuteration and nitrosation.[7][8]
The synthesis of isotopically labeled nitrosamines requires careful handling due to the potential carcinogenicity of the final product. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Quantification of N-Nitroso Tofenacin using this compound as an Internal Standard by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of N-Nitroso Tofenacin in a drug substance or product using this compound as an internal standard (ISTD). The method is based on widely accepted practices for nitrosamine analysis.[9]
Materials and Reagents
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance/product sample
Standard and Sample Preparation
LC-MS/MS Method Parameters
The following are example LC-MS/MS parameters. These should be optimized for the specific instrument used.
Table 3: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Gradient | Example: 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Example Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The following are hypothetical, yet plausible, MRM transitions for N-Nitroso Tofenacin and its d5-labeled internal standard. These must be empirically determined and optimized.
Table 5: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Nitroso Tofenacin | 285.2 | 183.1 (Quantifier) | 100 | 15 |
| 285.2 | 105.1 (Qualifier) | 100 | 25 | |
| This compound | 290.2 | 188.1 (Quantifier) | 100 | 15 |
| 290.2 | 110.1 (Qualifier) | 100 | 25 |
Method Validation
A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the reliability of the analytical data.
Table 6: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of N-Nitroso Tofenacin in pharmaceutical materials. Its use as an internal standard in LC-MS/MS methodologies allows for the mitigation of analytical variability, ensuring that the data generated is reliable and meets the stringent requirements of regulatory agencies. This technical guide provides a framework for the implementation of this compound in a regulated laboratory setting, from understanding its fundamental properties to the development and validation of a robust analytical method. The principles and protocols outlined herein are designed to support researchers, scientists, and drug development professionals in their efforts to ensure the safety and quality of pharmaceutical products.
References
- 1. benthamscience.com [benthamscience.com]
- 2. waters.com [waters.com]
- 3. N-Nitroso N-Desmethyl Diphenhydramine-D5 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. N-Nitroso Tofenacin (>99%) | LGC Standards [lgcstandards.com]
- 7. lcms.cz [lcms.cz]
- 8. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Degradation Pathways of N-Nitroso Tofenacin
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Nitroso Tofenacin is a potential nitrosamine (B1359907) impurity of Tofenacin, an antidepressant drug. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic effects. Understanding the degradation pathways of N-Nitroso Tofenacin is crucial for the development of stable formulations and robust analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the theoretical degradation pathways of N-Nitroso Tofenacin under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for conducting forced degradation studies are presented, along with templates for data presentation.
Introduction to N-Nitroso Tofenacin
N-Nitroso Tofenacin is the N-nitroso derivative of Tofenacin, a secondary amine. Its formation can potentially occur during the synthesis or storage of Tofenacin-containing drug products in the presence of nitrosating agents. Regulatory agencies worldwide have set stringent limits for nitrosamine impurities in pharmaceuticals, making it imperative to investigate their stability and degradation profiles. While specific degradation studies on N-Nitroso Tofenacin are not extensively published, this guide extrapolates likely degradation pathways based on the known chemistry of N-nitrosamines and the structural features of Tofenacin.
Theoretical Degradation Pathways
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] The primary degradation pathways for N-Nitroso Tofenacin are anticipated to be hydrolysis, oxidation, and photolysis.[2]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[1] The stability of N-Nitroso Tofenacin is expected to be pH-dependent.
-
Acidic Conditions: Under acidic conditions, N-nitrosamines can undergo denitrosation, cleaving the N-NO bond to regenerate the parent secondary amine (Tofenacin) and release nitrous acid. The ether linkage in the Tofenacin backbone may also be susceptible to acid-catalyzed hydrolysis, although this would likely require more vigorous conditions.
-
Neutral Conditions: In neutral aqueous solutions, the degradation of N-Nitroso Tofenacin is expected to be slow.
-
Basic Conditions: Basic hydrolysis of N-nitrosamines can be complex.[3] For N-Nitroso Tofenacin, base-catalyzed hydrolysis could potentially lead to cleavage of the ether bond or other rearrangements.
Oxidative Degradation
Oxidative degradation can be induced by agents such as hydrogen peroxide.[1] The N-nitroso group is susceptible to oxidation, which could lead to the formation of the corresponding N-nitro compound. The aromatic rings and the benzylic ether position in the Tofenacin moiety are also potential sites for oxidation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic cleavage of the N-NO bond in nitrosamines, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, resulting in a complex mixture of degradation products. The aromatic rings in N-Nitroso Tofenacin are chromophores that can absorb UV light, making photolytic degradation a plausible pathway.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Summary of Forced Degradation of N-Nitroso Tofenacin
| Stress Condition | Reagent/Condition | Time (hours) | N-Nitroso Tofenacin Assay (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| Acid Hydrolysis | 1 M HCl, 60 °C | 24 | Data Not Available | Tofenacin | Data Not Available |
| Base Hydrolysis | 1 M NaOH, 60 °C | 24 | Data Not Available | To be determined | Data Not Available |
| Oxidation | 3% H₂O₂, RT | 24 | Data Not Available | To be determined | Data Not Available |
| Thermal | 80 °C (Solid State) | 72 | Data Not Available | To be determined | Data Not Available |
| Photolytic | ICH Option 1 | - | Data Not Available | To be determined | Data Not Available |
Note: The data in this table is illustrative as specific experimental results for N-Nitroso Tofenacin degradation are not publicly available.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on N-Nitroso Tofenacin. These protocols are based on general guidelines for stress testing of pharmaceuticals.[1][4]
General Procedure
A stock solution of N-Nitroso Tofenacin (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then diluted with the respective stressor solutions to a final concentration suitable for analysis (e.g., 100 µg/mL). Samples should be analyzed at appropriate time points by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5]
Acid Hydrolysis
-
Add 1 mL of the N-Nitroso Tofenacin stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M hydrochloric acid.
-
Keep the flask at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide.
-
Dilute to the mark with the mobile phase and analyze.
Base Hydrolysis
-
Add 1 mL of the N-Nitroso Tofenacin stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M sodium hydroxide.
-
Keep the flask at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 M hydrochloric acid.
-
Dilute to the mark with the mobile phase and analyze.
Oxidative Degradation
-
Add 1 mL of the N-Nitroso Tofenacin stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide.
-
Keep the flask at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Dilute to the mark with the mobile phase and analyze.
Thermal Degradation
-
Place a known amount of solid N-Nitroso Tofenacin in a controlled temperature chamber at 80 °C.
-
After 72 hours, dissolve the sample in a suitable solvent.
-
Dilute to a known concentration and analyze.
Photolytic Degradation
-
Expose a solution of N-Nitroso Tofenacin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guideline).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
Visualizations
The following diagrams illustrate the proposed degradation pathways and a general experimental workflow.
Caption: Proposed Degradation Pathways of N-Nitroso Tofenacin.
Caption: General Workflow for Forced Degradation Studies.
Conclusion
While specific experimental data on the degradation of N-Nitroso Tofenacin is limited in the public domain, this guide provides a robust theoretical framework and practical experimental protocols for its investigation. Based on the principles of nitrosamine chemistry, N-Nitroso Tofenacin is likely to degrade under hydrolytic, oxidative, and photolytic conditions. The provided methodologies for forced degradation studies will enable researchers to elucidate the specific degradation pathways, identify the resulting degradation products, and develop stability-indicating analytical methods. Such studies are paramount for ensuring the safety and quality of Tofenacin-containing pharmaceutical products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation – Home [pharmatechassociates.com]
- 3. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability Studies of N-Nitroso Tofenacin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Nitroso Tofenacin-d5 is a critical reference material for the accurate quantification of the potentially mutagenic N-Nitroso Tofenacin (B95592) impurity in pharmaceutical products. Ensuring the stability of this deuterated standard is paramount for its reliable use in analytical methodologies. This technical guide outlines a comprehensive strategy for conducting stability studies of this compound, encompassing forced degradation protocols, analytical method validation, and characterization of potential degradation products. The methodologies described herein are based on established principles of N-nitrosamine chemistry and regulatory expectations for stability-indicating methods.
Introduction
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. Regulatory agencies worldwide mandate strict control over the levels of these impurities in drug substances and products. N-Nitroso Tofenacin is a potential nitrosamine (B1359907) impurity that can arise from the manufacturing process or degradation of Tofenacin, an anticholinergic drug. The deuterated analog, this compound, serves as an internal standard for its quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The stability of this compound itself is a critical parameter that can influence the accuracy and reliability of analytical data. Degradation of the standard can lead to an underestimation of the corresponding impurity in the drug product, potentially posing a risk to patient safety. Therefore, a thorough understanding of its stability profile under various stress conditions is essential.
This guide provides a framework for conducting forced degradation studies on this compound to identify potential degradation pathways and establish a stability-indicating analytical method.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and identify potential degradation products. The following protocols are proposed for this compound.
2.1. General Considerations
-
Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile. This stock solution will be used for all stress studies.
-
Controls: A control sample of this compound, protected from the stress condition, should be analyzed alongside the stressed samples at each time point.
-
Time Points: Samples should be analyzed at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the degradation progress.
-
Analysis: All samples should be analyzed using a validated stability-indicating LC-MS/MS method.
2.2. Hydrolytic Degradation
-
Acidic Conditions:
-
Protocol: Dilute the stock solution with 0.1 N Hydrochloric Acid (HCl) to a final concentration of approximately 10 µg/mL.
-
Incubation: Store the solution at 60°C.
-
-
Neutral Conditions:
-
Protocol: Dilute the stock solution with purified water to a final concentration of approximately 10 µg/mL.
-
Incubation: Store the solution at 60°C.
-
-
Basic Conditions:
-
Protocol: Dilute the stock solution with 0.1 N Sodium Hydroxide (NaOH) to a final concentration of approximately 10 µg/mL.
-
Incubation: Store the solution at 60°C.
-
2.3. Oxidative Degradation
-
Protocol: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of approximately 10 µg/mL.
-
Incubation: Store the solution at room temperature, protected from light.
2.4. Photolytic Degradation
-
Protocol: Expose the solution of this compound (approximately 10 µg/mL in a suitable solvent) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Incubation: Maintain the samples at room temperature.
2.5. Thermal Degradation
-
Protocol: Store a solid sample of this compound in a temperature-controlled oven at 60°C.
-
Analysis: At each time point, dissolve an accurately weighed amount of the solid in a suitable solvent for analysis.
Stability-Indicating Analytical Method
A validated LC-MS/MS method is crucial for the separation and quantification of this compound from its potential degradation products.
3.1. Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Optimized to achieve separation of this compound and its degradants |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| MRM Transitions | Precursor and product ions for this compound and potential degradants to be determined experimentally |
| Source Temperature | Optimized for the specific instrument |
| Gas Flows | Optimized for the specific instrument |
3.2. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is particularly critical to demonstrate that the method can resolve the parent compound from all potential degradation products.
Data Presentation
Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant(s) (m/z) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | N/A |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Water, 60°C | 0 | 100 | 0 | N/A |
| ... | ||||
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | N/A |
| ... | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | N/A |
| ... | ||||
| Photolytic, RT | 0 | 100 | 0 | N/A |
| ... | ||||
| Thermal (Solid), 60°C | 0 | 100 | 0 | N/A |
| ... |
Visualization of Workflows and Pathways
5.1. Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
5.2. Potential Degradation Pathways
Based on the known chemistry of N-nitrosamines, several degradation pathways can be postulated for this compound. The primary routes of degradation are expected to involve the cleavage of the N-N bond and modifications to the tofenacin structure.
Characterization of Degradation Products
Any significant degradation products observed during the forced degradation studies should be characterized to the extent possible. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the degradants. Further structural elucidation may require techniques such as MS/MS fragmentation analysis and, if the degradants can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The stability of this compound is a critical attribute for its use as a reliable reference standard. The comprehensive stability testing program outlined in this guide, including forced degradation studies under various stress conditions and the use of a validated stability-indicating LC-MS/MS method, will provide a thorough understanding of its degradation profile. The identification of potential degradation pathways and the establishment of appropriate storage and handling conditions will ensure the continued accuracy and validity of analytical data generated using this important internal standard. This proactive approach to stability assessment is integral to maintaining the quality and safety of pharmaceutical products.
Methodological & Application
Application Notes & Protocols for N-Nitroso Tofenacin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of N-nitrosamine impurities in pharmaceutical products are critical due to their potential carcinogenic properties. Regulatory bodies like the FDA and EMA have established stringent limits for these impurities, necessitating highly sensitive and accurate analytical methods.[1][2] N-Nitroso Tofenacin-d5 is a stable isotope-labeled internal standard designed for the precise quantification of the corresponding N-nitroso Tofenacin impurity in active pharmaceutical ingredients (APIs) and finished drug products using isotope dilution mass spectrometry.[1]
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based methods.[3][4] They co-elute with the target analyte and exhibit nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample preparation and instrument response.[4][5] The deuterium-labeled this compound offers a mass shift that allows for its clear differentiation from the unlabeled analyte by the mass spectrometer, ensuring accurate and precise quantification.
Tofenacin itself is an antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor and may also have anticholinergic properties.[6][7] The potential for nitrosamine (B1359907) impurity formation exists when secondary or tertiary amines, such as Tofenacin, react with nitrosating agents.[8] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of N-Nitroso Tofenacin in pharmaceutical samples.
Signaling Pathway of Tofenacin
Tofenacin's primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake at the synaptic cleft, which is a common therapeutic strategy for depression. Additionally, its structural similarity to orphenadrine (B1219630) suggests potential anticholinergic activity, which involves the blockade of muscarinic acetylcholine (B1216132) receptors.[6]
Experimental Protocols
Materials and Reagents
-
This compound Internal Standard (IS)
-
N-Nitroso Tofenacin Analyte Reference Standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank pharmaceutical matrix (placebo or API)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve N-Nitroso Tofenacin and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Accurately weigh 100 mg of the pharmaceutical sample (API or powdered tablets) into a centrifuge tube.
-
Add 1 mL of diluent (e.g., 50:50 acetonitrile/water).
-
Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is used for quantification. The exact mass transitions should be determined by infusing the individual standard solutions. The following are hypothetical transitions based on the structure of Tofenacin.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitroso Tofenacin | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 (Qualifier) | Optimized Value | |
| This compound (IS) | [M+H+5]+ | Corresponding Fragment 1 | Optimized Value |
Data Presentation and Performance
The method should be validated in accordance with regulatory guidelines such as those from the EMA or FDA.[9][10] Key validation parameters are summarized below with illustrative data.
Linearity
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 1,250 | 25,100 | 0.050 |
| 1.0 | 2,480 | 24,900 | 0.099 |
| 5.0 | 12,600 | 25,300 | 0.498 |
| 10.0 | 25,100 | 25,200 | 0.996 |
| 25.0 | 62,800 | 25,000 | 2.512 |
| 50.0 (ULOQ) | 124,500 | 24,800 | 5.020 |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC | 1.5 | 1.45 | -3.3% | 4.5% |
| Medium QC | 20.0 | 20.8 | +4.0% | 3.2% |
| High QC | 40.0 | 39.5 | -1.3% | 2.8% |
Matrix Effect
The matrix effect is evaluated to ensure that components in the sample matrix do not interfere with the ionization of the analyte or internal standard.
| QC Level | Peak Area in Post-Extraction Spiked Matrix | Peak Area in Neat Solution | Matrix Factor | IS Normalized Matrix Factor |
| Low QC | 1,200 | 1,230 | 0.976 | 0.99 |
| High QC | 122,000 | 124,000 | 0.984 | 1.01 |
A matrix factor close to 1 indicates a negligible matrix effect. The use of the stable isotope-labeled internal standard effectively compensates for any minor ion suppression or enhancement.
Logical Relationship for Method Validation
The successful validation of the analytical method relies on a logical progression of experiments, each building upon the results of the previous one.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of N-Nitroso Tofenacin in pharmaceutical matrices by LC-MS/MS. Its use in an isotope dilution method allows for the mitigation of variability arising from sample preparation and matrix effects, ensuring reliable data that meets stringent regulatory requirements. The protocols and performance data presented herein provide a robust framework for the development and validation of analytical methods for this critical nitrosamine impurity.
References
- 1. veeprho.com [veeprho.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Tofenacin - Wikipedia [en.wikipedia.org]
- 7. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]
- 8. antisel.gr [antisel.gr]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Nitroso Tofenacin-d5 in Pharmaceutical Formulations
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potential genotoxic impurity, N-Nitroso Tofenacin-d5, in pharmaceutical drug products. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been developed to meet the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive method performance data.
Introduction
Nitrosamine impurities in pharmaceutical products are a significant concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established strict limits for these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification at trace levels.[2] Tofenacin is an antidepressant drug, and its synthesis or degradation pathways may potentially lead to the formation of N-nitroso derivatives.[3] this compound is a deuterated analog of this potential impurity and serves as a critical reference material for analytical method development and validation.[4] This application note describes a complete LC-MS/MS workflow for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
Analytes: this compound was obtained from a certified reference material provider.
-
Internal Standard (IS): N-Nitroso Tofenacin was used as the internal standard.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water were used.
-
Reagents: Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Pharmaceutical Matrix: Placebo tablets of a representative Tofenacin formulation were used for method development and validation.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| Mass Spectrometer | Waters Xevo TQ-S micro |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Mass Spectrometry
The molecular weight of Tofenacin (C₁₇H₂₁NO) is 255.36 g/mol . The addition of a nitroso group (-NO) results in N-Nitroso Tofenacin (C₁₇H₂₀N₂O₂) with a molecular weight of 284.36 g/mol . The deuterated analogue, this compound, has a molecular weight of approximately 289.39 g/mol .
Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ions ([M+H]⁺) and the most abundant, specific product ions were determined by infusing standard solutions of the analyte and internal standard. A common fragmentation pathway for protonated nitrosamines is the neutral loss of the nitroso group (•NO), corresponding to a loss of 30 Da.
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 290.2 | 260.2 | 0.05 | 30 | 15 |
| N-Nitroso Tofenacin (IS) | 285.2 | 255.2 | 0.05 | 30 | 15 |
Note: The precursor ion for the d5-analyte is m/z 290.2 to account for the [M+H]⁺ adduct.
Protocols
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve this compound and N-Nitroso Tofenacin (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the N-Nitroso Tofenacin stock solution with a 50:50 mixture of methanol and water.
Sample Preparation Protocol
-
Weighing: Accurately weigh and transfer the powder from five Tofenacin tablets into a mortar and pestle and grind to a fine, uniform powder.
-
Extraction: Transfer an amount of the powdered sample equivalent to one tablet into a 50 mL centrifuge tube. Add 10.0 mL of methanol.
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 15 minutes in a water bath.
-
Internal Standard Spiking: Add 100 µL of the 10 ng/mL internal standard solution to the sample.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the preparation of Tofenacin tablet samples.
Method Performance
The developed method was validated for linearity, sensitivity, accuracy, and precision according to ICH guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 100 ng/mL for this compound. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Table 3: Linearity and Sensitivity Data
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Accuracy and Precision
Accuracy was assessed by spiking known concentrations of this compound into a placebo matrix at three different concentration levels. Precision was evaluated by analyzing six replicate samples at each concentration level on the same day (intra-day precision) and on three different days (inter-day precision).
Table 4: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.5 | 98.5 | 3.2 | 4.5 |
| 5.0 | 101.2 | 2.5 | 3.8 |
| 50.0 | 99.8 | 1.8 | 2.9 |
Signaling Pathways and Logical Relationships
The formation of N-nitroso compounds typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.
Caption: General pathway for the formation of N-nitroso compounds.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in pharmaceutical products. The method's performance meets the stringent requirements for the analysis of genotoxic impurities. The detailed protocol can be readily implemented in quality control laboratories for routine monitoring of nitrosamine impurities in Tofenacin-containing drug products.
References
- 1. google.com [google.com]
- 2. fda.gov [fda.gov]
- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Quantification of N-Nitroso Tofenacin Impurity in Tofenacin Drug Substance Using LC-MS/MS with an Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies like the FDA and EMA mandate strict control over these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2][3][4] This necessitates the use of highly sensitive and selective analytical methods for their detection and quantification at trace levels.[5][6] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-Nitroso Tofenacin (B95592) impurity in tofenacin drug substance. The method employs N-Nitroso Tofenacin-d5, a stable isotope-labeled internal standard (ISTD), to ensure accuracy, precision, and reliability by compensating for matrix effects and variations during sample preparation and analysis.[3][5]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, particularly for trace-level impurities. A known concentration of a stable isotope-labeled version of the analyte (in this case, this compound) is spiked into the sample before preparation. This ISTD is chemically identical to the target analyte and thus exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization.[7] Any loss of analyte during the process will be mirrored by a proportional loss of the ISTD. Because the mass spectrometer can differentiate between the analyte and the ISTD based on their mass difference, the ratio of their signal responses is used for quantification.[5][8] This approach effectively cancels out variability, leading to highly accurate and precise results.[5][9]
Caption: Isotope dilution workflow for nitrosamine (B1359907) analysis.
Experimental Protocols
Materials and Reagents
-
Analytical Standards:
-
N-Nitroso Tofenacin (Reference Standard)
-
This compound (Internal Standard)[10]
-
-
Solvents:
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
-
Reagents:
-
Formic Acid (LC-MS Grade, ~99%)
-
Ammonium Formate (LC-MS Grade)
-
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
-
UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-XS, Agilent 6470, or equivalent, equipped with an electrospray ionization (ESI) source.[11]
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
Preparation of Solutions
-
Internal Standard (ISTD) Stock Solution (1.0 µg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in 10.0 mL of methanol in a volumetric flask to get a 100 µg/mL primary stock.
-
Dilute 100 µL of the primary stock to 10.0 mL with 50:50 (v/v) methanol:water to obtain a 1.0 µg/mL working stock solution.
-
-
Analyte Stock Solution (1.0 µg/mL):
-
Prepare in the same manner as the ISTD stock solution using the N-Nitroso Tofenacin reference standard.
-
-
Calibration Curve and Quality Control (QC) Standards:
-
Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
A typical concentration range is 0.1 ng/mL to 20 ng/mL.[12]
-
Fortify each calibration and QC standard with the ISTD to a final concentration of 5.0 ng/mL.
-
Sample Preparation Protocol
-
Accurately weigh 100 mg of the Tofenacin API into a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol.
-
Add 50 µL of the 1.0 µg/mL ISTD Stock Solution (final ISTD concentration of 5.0 ng/mL).
-
Vortex the tube for 5 minutes to ensure complete dissolution.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | % B | | | 0.0 | 10 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 10 | | | 8.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical) Note: These transitions must be optimized on the specific instrument used.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| N-Nitroso Tofenacin | m/z (e.g., 299.2) | m/z (e.g., 269.2) | 50 | 15 |
| m/z (e.g., 299.2) | m/z (e.g., 182.1) | 50 | 25 |
| This compound | m/z (e.g., 304.2) | m/z (e.g., 274.2) | 50 | 15 |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the N-Nitroso Tofenacin analyte and the this compound ISTD.
-
Calculate the peak area ratio (Analyte Area / ISTD Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Apply a linear regression fit to the calibration curve. The correlation coefficient (R²) should be ≥ 0.99.[12]
-
Calculate the concentration of N-Nitroso Tofenacin in the prepared sample using the regression equation from the calibration curve and the measured peak area ratio.
-
Determine the final amount of the impurity in the Tofenacin API (e.g., in ppm or ng/g) using the following formula:
Impurity (ppm) = (Concentration from curve (ng/mL) * Volume of solvent (mL)) / Weight of API (g)
Method Performance Characteristics (Representative Data)
The method should be validated according to ICH Q2(R1) guidelines. The following tables summarize expected performance data.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 - 20.0 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 5: Accuracy and Precision
| Spiked Level (ng/mL) | N | Precision (%RSD, Intra-day) | Accuracy (% Recovery) |
|---|---|---|---|
| LOQ (0.1) | 6 | ≤ 10% | 85 - 115% |
| Low QC (0.3) | 6 | ≤ 8% | 90 - 110% |
| High QC (15.0) | 6 | ≤ 5% | 95 - 105% |
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of N-Nitroso Tofenacin impurity in tofenacin drug substance. The use of the corresponding deuterated internal standard, this compound, ensures accurate and reliable quantification by correcting for matrix interference and procedural variability. The described protocol and performance characteristics demonstrate that this method is suitable for routine quality control testing and can meet the stringent requirements set by global regulatory authorities for the control of nitrosamine impurities.[1][13]
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Control Strategies And Method Development For Nitrosamines In Active Pharmaceutical Ingredients (APIs) And Drug Products [outsourcedpharma.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. veeprho.com [veeprho.com]
- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Determination of N-Nitroso Tofenacin Impurity in Pharmaceuticals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens[1][2][3]. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict acceptable intake (AI) limits for various nitrosamines to mitigate potential health risks[4][5][6]. Tofenacin (B95592), an antidepressant, contains a secondary amine moiety in its structure, making it susceptible to nitrosation and the formation of the N-Nitroso Tofenacin impurity under certain manufacturing or storage conditions[7][8]. Therefore, a sensitive and selective analytical method is crucial for the detection and quantification of this potential impurity to ensure patient safety and regulatory compliance.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso Tofenacin in pharmaceutical formulations. The method is designed to meet the stringent requirements for trace-level analysis of nitrosamine (B1359907) impurities.
Analytical Challenge
The primary analytical challenge lies in achieving the low limits of detection (LOD) and quantitation (LOQ) required by regulatory agencies for nitrosamine impurities, which are often in the nanogram-per-day range[4][9]. Furthermore, the method must be highly selective to differentiate the N-Nitroso Tofenacin impurity from the active pharmaceutical ingredient (API), Tofenacin, which is present at a much higher concentration.
Method Overview
A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode was developed and validated. This approach provides the necessary sensitivity and selectivity for the analysis of N-Nitroso Tofenacin.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Nitroso Tofenacin reference standard and dissolve in 100 mL of methanol (B129727).
-
Intermediate Stock Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.
Sample Preparation:
-
Accurately weigh and transfer a quantity of powdered tablets or drug substance equivalent to 100 mg of Tofenacin into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Tofenacin and N-Nitroso Tofenacin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Tofenacin | 256.2 | 72.1 | 0.05 | 30 | 20 |
| N-Nitroso Tofenacin | 285.2 | 167.1 | 0.05 | 35 | 25 |
| N-Nitroso Tofenacin (Confirmation) | 285.2 | 105.1 | 0.05 | 35 | 30 |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized in the table below.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 ng/mL - 50 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | < 5% |
| Specificity | No interference from blank, placebo, or Tofenacin |
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantitative determination of N-Nitroso Tofenacin impurity in pharmaceutical products. This method is suitable for routine quality control analysis and can be implemented to ensure that Tofenacin-containing medicines meet the stringent regulatory requirements for nitrosamine impurities.
Visualizations
Caption: Experimental workflow for the analysis of N-Nitroso Tofenacin.
References
- 1. agilent.com [agilent.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tofenacin | 15301-93-6 [chemicalbook.com]
- 9. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Application Notes and Protocols for N-Nitroso Tofenacin-d5 in Bioanalytical Method Validation
For: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of N-Nitroso Tofenacin-d5 as a reference standard in the validation of bioanalytical methods. This compound is the deuterated N-nitroso derivative of Tofenacin (B95592), an antidepressant.[1][2][3] As a stable, isotopically labeled internal standard, it is critical for the accurate quantification of potential N-nitroso Tofenacin impurities in biological matrices during drug development and safety assessments.
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies like the FDA due to their potential carcinogenic effects.[4][5] Consequently, robust and validated bioanalytical methods are required to detect and quantify these impurities at trace levels.[5][6] This document outlines the methodologies for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for N-Nitroso Tofenacin in a biological matrix, using this compound as an internal standard.
Tofenacin Signaling Pathway
Tofenacin primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][7] It binds to the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. Tofenacin may also exhibit anticholinergic and antihistamine properties.[1][7]
References
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. tofenacin | 15301-93-6 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]
Application Note: High-Throughput and Sensitive Quantification of N-Nitroso Tofenacin-d5 in Pharmaceutical Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details robust and sensitive methodologies for the sample preparation and subsequent analysis of N-Nitroso Tofenacin-d5, a deuterated internal standard crucial for the accurate quantification of the potential mutagenic impurity N-Nitroso Tofenacin in pharmaceutical drug products.[1] Given the stringent regulatory limits on nitrosamine (B1359907) impurities, highly efficient extraction and cleanup procedures are paramount.[2][3] This document provides protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, adaptable to various pharmaceutical sample matrices. The presented methods are designed to be used in conjunction with modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace-level detection and quantification.[2][4][5]
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceuticals is a significant safety concern for regulatory agencies and manufacturers worldwide.[2][3] The formation of N-nitrosamines can occur during the synthesis of active pharmaceutical ingredients (APIs) or during the manufacturing and storage of the final drug product.[2] Consequently, sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels to ensure patient safety.[2]
This compound is the deuterated analog of N-Nitroso Tofenacin and serves as an ideal internal standard for isotope dilution mass spectrometry methods.[1] Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis of the non-labeled N-Nitroso Tofenacin. This application note provides detailed sample preparation protocols to isolate this compound from complex pharmaceutical matrices prior to instrumental analysis.
Materials and Methods
Materials
-
This compound reference standard
-
Solvents: Dichloromethane (B109758), Methanol (B129727), Acetonitrile (B52724) (HPLC or MS grade)
-
Reagents: Formic acid, Ammonium formate, Phosphate (B84403) buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) Cartridges: Strong cation-exchange functionalized polymeric sorbent cartridges are recommended.[4][5]
-
Centrifuge tubes and vials
-
Mechanical shaker/vortexer
-
Nitrogen evaporator
Instrumentation
The prepared samples are suitable for analysis by:
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This method is suitable for cleaning up complex sample matrices and concentrating the analyte of interest.[4][5][7]
a. Sample Pre-treatment:
-
Accurately weigh a portion of the homogenized pharmaceutical sample (e.g., ground tablets, suspension) equivalent to a specific amount of the active pharmaceutical ingredient.
-
Dissolve the sample in an appropriate solvent (e.g., methanol:water 80:20 v/v).[8]
-
Spike the sample with a known concentration of this compound solution.
-
Vortex the sample for 5 minutes to ensure thorough mixing.[8]
-
Centrifuge the sample at 4800 rpm for 15 minutes to pelletize insoluble excipients.[9]
-
Collect the supernatant for SPE.
b. SPE Cartridge Conditioning:
-
Condition a strong cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.[10]
c. Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
d. Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.[10]
e. Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable elution solvent (e.g., dichloromethane or a methanol-based solvent).[10]
f. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquids.[11]
a. Sample Pre-treatment:
-
Prepare the sample as described in the SPE protocol (steps 1a 1-4).
-
Adjust the pH of the sample solution to 7.0 with a phosphate buffer.[11][12]
b. Extraction:
-
Transfer the sample solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane).[11]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
c. Collection and Concentration:
-
Collect the organic layer (bottom layer for dichloromethane).
-
Repeat the extraction process twice more with fresh organic solvent.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to the desired final volume under a stream of nitrogen.
Protein Precipitation Protocol
For biological matrices or formulations containing proteins, this method is used to remove proteins that can interfere with the analysis.[13][14][15]
a. Sample Pre-treatment:
-
To a known volume of the liquid sample, add a known amount of this compound.
b. Precipitation:
-
Add three volumes of a cold organic solvent (e.g., acetonitrile or acetone) to the sample.[13][16]
-
Vortex the mixture for 1 minute to ensure complete mixing and precipitation of proteins.
-
Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.
c. Isolation of Supernatant:
-
Centrifuge the sample at high speed (e.g., 14000 rpm) for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant containing the this compound.
d. Final Preparation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Data Presentation
The following tables summarize representative quantitative data for the analysis of various nitrosamines using methods similar to those described above. This data is provided for illustrative purposes to indicate the expected performance of such methods.
Table 1: Representative Recovery Data for Nitrosamine Analysis
| Nitrosamine | Matrix | Extraction Method | Recovery (%) | Reference |
| Various Nitrosamines | Cough Syrup | SPE | 90 - 120 | [4] |
| NDMA | Drug Product | LLE | 112 (±4) | [17] |
| NDMA | Drug Product | Headspace | 106 (±8) | [17] |
| Various Nitrosamines | Cooked Ham | LLE | 70 - 114 | [11] |
| Various Nitrosamines | Antibody Drugs | Salting-Out LLE | 75.4 - 114.7 | [6] |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis
| Nitrosamine | Matrix | Analytical Method | LOD | LOQ | Reference |
| NDMA, NMOR | Cough Syrup | GC-MS | ~0.1 ng/mL | - | [4] |
| NDEA, NDIPA, NIPEA | Cough Syrup | GC-MS | ~0.02 ng/mL | - | [4] |
| Various Nitrosamines | Meat Products | GC-CI/MS | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | [11][12] |
| N-MFA | Mefenamic Acid | LC-MS/MS | - | 0.01 ng/mL | [9] |
| Various Nitrosamines | Antibody Drugs | LC-MS/MS | - | 0.5 µg/L | [6] |
Visualizations
Below is a diagram illustrating the general experimental workflow for the sample preparation of this compound for analysis.
Caption: Experimental workflow for this compound sample preparation.
References
- 1. veeprho.com [veeprho.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. antisel.gr [antisel.gr]
- 9. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 16. Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: High-Sensitivity Analysis of N-Nitroso Tofenacin-d5 in Pharmaceutical Quality Control using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide, including the FDA and EMA, mandate strict control over these impurities.[1][2] Tofenacin, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a pharmaceutical agent where the potential for nitrosamine impurity formation exists.[3]
This document provides a detailed protocol for the quantitative analysis of N-Nitroso Tofenacin, a potential impurity in Tofenacin drug products, using the stable isotope-labeled internal standard N-Nitroso Tofenacin-d5. The use of a deuterated internal standard is the gold standard for accurate quantification in mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4] This method is designed for quality control laboratories to ensure the safety and compliance of Tofenacin products.
Principle
This method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of N-Nitroso Tofenacin. The analyte and its deuterated internal standard, this compound, are separated from the drug product matrix using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of N-Nitroso Tofenacin in the sample.
Materials and Reagents
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard
-
Tofenacin drug product (tablets or capsules)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PVDF)
-
Autosampler vials
Experimental Protocols
Standard Solution Preparation
1.1. Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 1.0 mg of N-Nitroso Tofenacin and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
1.2. Intermediate Standard Solution (1.0 µg/mL):
-
Pipette 100 µL of the N-Nitroso Tofenacin stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
1.3. Internal Standard (IS) Working Solution (100 ng/mL):
-
Pipette 100 µL of the this compound stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
1.4. Calibration Curve and Quality Control (QC) Solutions:
-
Prepare a series of calibration standards by serial dilution of the intermediate standard solution with methanol to achieve the desired concentration range.
-
Prepare at least three levels of QC samples (low, mid, and high) from a separate weighing of the reference standard.
| Solution | Concentration of N-Nitroso Tofenacin (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 2.0 |
| Calibration Standard 6 | 5.0 |
| Calibration Standard 7 | 10.0 |
| Calibration Standard 8 | 20.0 |
| QC Low | 0.3 |
| QC Mid | 1.5 |
| QC High | 15.0 |
Sample Preparation from Tofenacin Tablets
-
Accurately weigh and crush a sufficient number of Tofenacin tablets to obtain a powder equivalent to 100 mg of the active pharmaceutical ingredient (API).
-
Transfer the powdered sample to a 50 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Spike the sample with 100 µL of the IS working solution (100 ng/mL this compound).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the sample for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | As required for optimal separation |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for the specific instrument |
| N-Nitroso Tofenacin | e.g., m/z 285.2 -> [Product Ion 1], m/z 285.2 -> [Product Ion 2] |
| This compound | e.g., m/z 290.2 -> [Product Ion 1], m/z 290.2 -> [Product Ion 2] |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Note: The specific MRM transitions and collision energies must be determined and optimized during method development and validation.
Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of N-Nitroso Tofenacin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard, QC, and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with 1/x² weighting.
-
Determine the concentration of N-Nitroso Tofenacin in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final concentration of N-Nitroso Tofenacin in the drug product, taking into account the initial sample weight and dilution factors.
Visualizations
Tofenacin Signaling Pathway
Caption: Mechanism of action of Tofenacin as an SNRI.
Experimental Workflow
Caption: Quality control workflow for N-Nitroso Tofenacin.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of N-Nitroso Tofenacin in pharmaceutical products using this compound as an internal standard. The described LC-MS/MS method is highly sensitive and selective, making it suitable for routine quality control testing to ensure that Tofenacin products meet the stringent regulatory requirements for nitrosamine impurities. Adherence to this protocol will enable pharmaceutical manufacturers to accurately monitor and control N-Nitroso Tofenacin levels, thereby ensuring patient safety.
References
Application Notes: Quantification of N-Nitroso Tofenacin Impurity using N-Nitroso Tofenacin-d5 Internal Standard
Introduction
Tofenacin is an antidepressant drug with a tricyclic-like structure that functions as a serotonin-norepinephrine reuptake inhibitor.[1] In recent years, the presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory agencies due to their classification as probable or possible human carcinogens.[2][3][4][5] N-nitrosamines can form during the drug manufacturing process or during storage when secondary or tertiary amines react with nitrosating agents (like nitrites).[2][6] Tofenacin, containing a secondary amine functional group, is theoretically susceptible to nitrosation, potentially forming the N-Nitroso Tofenacin impurity.
To ensure patient safety, regulatory bodies like the FDA and EMA mandate strict control over nitrosamine (B1359907) impurities in drug substances and products.[3][7][8][9] This requires highly sensitive and accurate analytical methods for their detection and quantification. The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry is the gold-standard for this type of trace-level analysis. N-Nitroso Tofenacin-d5 is the deuterium-labeled analogue of the N-Nitroso Tofenacin impurity.[10] Its use as an internal standard in an isotope dilution mass spectrometry (IDMS) method allows for precise and accurate quantification by correcting for variations in sample preparation, matrix effects, and instrument response.[11][12]
These application notes provide a detailed protocol for the quantitative analysis of N-Nitroso Tofenacin in Tofenacin drug substance and drug product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
Principle of Analysis
The method is based on the principle of isotope dilution. A known, fixed amount of the stable isotope-labeled internal standard, this compound, is added to all samples, calibration standards, and quality control samples. The SIL-IS is chemically identical to the analyte (N-Nitroso Tofenacin) and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[11] However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer.
By measuring the peak area ratio of the analyte to the SIL-IS, a calibration curve can be generated. This ratio is then used to accurately determine the concentration of the N-Nitroso Tofenacin impurity in unknown samples, effectively nullifying variability that could otherwise lead to inaccurate results.[13]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (10 µg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in and dilute to 100.0 mL with methanol (B129727). This solution should be stored at 2-8°C and protected from light.
-
-
Analyte Stock Solution (10 µg/mL):
-
Accurately weigh approximately 1.0 mg of N-Nitroso Tofenacin reference standard.
-
Dissolve in and dilute to 100.0 mL with methanol. Store under the same conditions as the IS stock solution.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Dilute 1.0 mL of the IS Stock Solution (10 µg/mL) to 100.0 mL with a 50:50 (v/v) mixture of methanol and water (diluent).
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking the appropriate amount of the Analyte Stock Solution into the Working IS Solution. An example calibration curve preparation is detailed in the table below.
-
Protocol 2: Sample Preparation
-
Tofenacin Drug Substance:
-
Accurately weigh approximately 100 mg of the Tofenacin drug substance into a 10 mL volumetric flask.
-
Add 5.0 mL of the Working IS Solution (100 ng/mL).
-
Vortex for 5 minutes to dissolve the sample.
-
Dilute to the 10 mL mark with the diluent.
-
Centrifuge an aliquot at 10,000 rpm for 10 minutes.
-
Transfer the supernatant into an LC-MS vial for analysis.
-
-
Tofenacin Drug Product (Tablets):
-
Weigh and finely crush a representative number of tablets (e.g., 10 tablets) to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Tofenacin API into a 10 mL volumetric flask.
-
Follow steps 1.2 through 1.5 from the Drug Substance preparation protocol.
-
Protocol 3: LC-MS/MS Method
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer.
Data Presentation
Quantitative data and method parameters should be clearly organized for review and reporting.
Table 1: Recommended LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | N-Nitroso Tofenacin: 297.2 → 181.1 (Quantifier), 297.2 → 98.1 (Qualifier) This compound: 302.2 → 181.1 (Quantifier) |
| Collision Energy (CE) | Optimized for specific instrument; typically 15-30 eV |
| Source Temperature | 500°C |
Table 2: Example Calibration Curve Data
| Standard Level | Concentration of N-Nitroso Tofenacin (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 1,250 | 50,100 | 0.025 |
| 2 | 1.0 | 2,480 | 49,800 | 0.050 |
| 3 | 5.0 | 12,600 | 50,500 | 0.250 |
| 4 | 10.0 | 25,150 | 50,200 | 0.501 |
| 5 | 25.0 | 63,000 | 50,400 | 1.250 |
| 6 | 50.0 | 124,500 | 49,900 | 2.495 |
| Result | Linearity (r²) | > 0.995 |
Table 3: Example Quantification of N-Nitroso Tofenacin in Tofenacin Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Impurity Level (ppm relative to API) |
| Tofenacin API - Batch A | 0.045 | 0.90 | 0.09 |
| Tofenacin API - Batch B | < 0.025 (Below LOQ) | Not Quantifiable | < 0.05 |
| Tofenacin Tablets - Lot X | 0.078 | 1.56 | 0.16 |
| Tofenacin Tablets - Lot Y | 0.051 | 1.02 | 0.10 |
Note: ppm (parts per million) calculation assumes a sample preparation concentration of 10 mg/mL of API.
Visualizations
Caption: Workflow for N-Nitroso Tofenacin impurity analysis.
Caption: Principle of isotope dilution mass spectrometry.
Caption: Potential formation pathway of N-Nitroso Tofenacin.
References
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. cphi-online.com [cphi-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. canada.ca [canada.ca]
- 8. fda.gov [fda.gov]
- 9. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 10. veeprho.com [veeprho.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Note: A Validated LC-MS/MS Assay for the Determination of Tofenacin Nitrosamine Impurity
Abstract
This document details a comprehensive approach for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potential N-nitroso-tofenacin impurity in tofenacin (B95592) active pharmaceutical ingredient (API) and drug products. The protocol outlines a systematic workflow for risk assessment, method development, and validation in accordance with ICH Q2(R1) guidelines.[1] This application note provides researchers, scientists, and drug development professionals with a robust framework to ensure the safety and quality of pharmaceutical products by controlling potential nitrosamine (B1359907) impurities.
Introduction
Nitrosamine impurities in pharmaceutical products are a significant concern due to their classification as probable human carcinogens.[2][3] Since 2018, regulatory agencies like the FDA have emphasized the need for manufacturers to conduct risk assessments and implement sensitive analytical methods to control the presence of these impurities.[4][5] Nitrosamines can form during drug synthesis, manufacturing, or storage if secondary or tertiary amines react with nitrosating agents.[6]
Tofenacin, a cholinergic antagonist, contains a secondary amine moiety, making it susceptible to nitrosation, potentially forming N-nitroso-tofenacin. This document provides a detailed protocol for a validated LC-MS/MS assay designed to detect and quantify this specific nitrosamine drug substance-related impurity (NDSRI) at trace levels.
Risk Assessment for Tofenacin Nitrosamine Formation
A thorough risk assessment is the foundational step in controlling nitrosamine impurities.[2][6] The potential for N-nitroso-tofenacin formation should be evaluated throughout the manufacturing process of the API and the formulation of the drug product.
Potential Sources of Nitrosating Agents and Secondary Amines:
-
API Synthesis: Residual nitrites or other nitrosating agents in raw materials, solvents, or catalysts.
-
Drug Product Formulation: Nitrite impurities in excipients.
-
Degradation: Degradation of tofenacin or excipients during storage, leading to the formation of reactive species.
The following diagram illustrates the risk assessment and mitigation strategy.
References
Application Notes: Quantification of N-Nitroso Tofenacin for Regulatory Submissions Using N-Nitroso Tofenacin-d5 Internal Standard
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), due to their classification as probable human carcinogens.[1][2][3] Consequently, pharmaceutical manufacturers are required to perform rigorous risk assessments and implement validated analytical methods to detect and quantify these impurities to ensure patient safety.[4][5][6] N-Nitroso Tofenacin is a potential nitrosamine impurity in the drug substance or product of Tofenacin. Accurate and reliable quantification of N-Nitroso Tofenacin at trace levels is therefore a critical component of regulatory submissions for Tofenacin-containing products.
N-Nitroso Tofenacin-d5 is a stable isotope-labeled internal standard designed for the quantitative analysis of N-Nitroso Tofenacin by isotope dilution mass spectrometry.[7][8] The use of a deuterated internal standard is the gold standard for trace analysis as it co-elutes with the target analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, during mass spectrometric detection.[9][10] This approach significantly improves the accuracy, precision, and robustness of the analytical method, which are all critical aspects for regulatory acceptance.
Regulatory Context
Regulatory bodies like the FDA and EMA have issued guidance documents that outline the requirements for the control of nitrosamine impurities in human drugs.[1][2] These guidelines mandate a risk-based approach to identify and mitigate the sources of nitrosamine contamination, which can arise from the manufacturing process, raw materials, or degradation of the drug substance over time.[1][9] If a risk of nitrosamine formation is identified, confirmatory testing using a validated, sensitive analytical method is required.[5][11] The acceptable intake (AI) limits for nitrosamines are typically in the nanogram-per-day range, necessitating highly sensitive analytical methods with limits of quantification (LOQ) at or below these levels.[4][5]
Application of this compound
This compound serves as an indispensable tool for pharmaceutical companies in the following key areas:
-
Analytical Method Development and Validation: It is used to develop and validate robust and accurate analytical methods, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of N-Nitroso Tofenacin.[7]
-
Routine Quality Control (QC) Testing: Once a method is validated, this compound is used in routine QC testing of Tofenacin active pharmaceutical ingredient (API) and finished drug product batches to ensure compliance with regulatory limits.
-
Stability Studies: It is employed in stability studies to monitor the potential formation of N-Nitroso Tofenacin over the shelf-life of the drug product.
-
Regulatory Submissions: The data generated using this compound as an internal standard provides the high-quality, reliable evidence of control over this impurity required for New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA).[7]
Protocols: Quantification of N-Nitroso Tofenacin in Tofenacin Drug Substance by LC-MS/MS
This protocol describes a method for the quantification of N-Nitroso Tofenacin in Tofenacin drug substance using this compound as an internal standard.
1. Materials and Reagents
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard
-
Tofenacin drug substance
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.22 µm syringe filters (PTFE or other suitable material)
-
HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer
2. Standard Solution Preparation
-
N-Nitroso Tofenacin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitroso Tofenacin reference standard in methanol.
-
This compound Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the N-Nitroso Tofenacin stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water). Spike each calibration standard with the ISTD to a final concentration of 10 ng/mL.
-
ISTD Spiking Solution (1 µg/mL): Dilute the ISTD stock solution with the diluent.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of Tofenacin drug substance into a suitable container.
-
Add a specific volume of the ISTD Spiking Solution to achieve a final concentration of 10 ng/mL of this compound in the final sample solution.
-
Add the diluent to bring the sample to its final volume.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
4. LC-MS/MS Method
The following are typical starting parameters that should be optimized for the specific instrumentation used.
-
LC Parameters:
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N-Nitroso Tofenacin from the Tofenacin API and other potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for N-Nitroso Tofenacin and this compound must be determined by infusing the individual standard solutions. Example transitions are provided in the data presentation section.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso Tofenacin to the peak area of this compound against the concentration of N-Nitroso Tofenacin in the calibration standards.
-
Use a linear regression model to fit the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Quantify the amount of N-Nitroso Tofenacin in the Tofenacin drug substance sample by applying the peak area ratio obtained from the sample to the calibration curve.
Data Presentation
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
Table 2: Example MRM Transitions for N-Nitroso Tofenacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitroso Tofenacin | [M+H]⁺ | Product Ion 1 | Optimized Value |
| Product Ion 2 | Optimized Value | ||
| This compound | [M+H]⁺ | Product Ion 1 | Optimized Value |
| Product Ion 2 | Optimized Value | ||
| Note: The exact m/z values need to be determined experimentally. |
Table 3: Example Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of N-Nitroso Tofenacin.
Caption: Logic diagram for regulatory submission concerning N-Nitroso Tofenacin.
References
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. usp.org [usp.org]
- 7. veeprho.com [veeprho.com]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
Application Notes and Protocols for the Monitoring of N-Nitroso Tofenacin Impurity using N-Nitroso Tofenacin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities in their drug substances and products.[2][3] N-Nitroso Tofenacin is a potential nitrosamine impurity that can arise from the manufacturing process of Tofenacin, an anticholinergic drug.
Accurate and reliable quantification of such impurities at trace levels necessitates the use of robust analytical methodologies. The use of stable isotope-labeled internal standards, such as N-Nitroso Tofenacin-d5, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for achieving the required sensitivity and accuracy.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the precise monitoring of N-Nitroso Tofenacin.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for precise quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This internal standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as it compensates for variations in sample extraction recovery and matrix effects that can suppress or enhance the instrument's response.
Experimental Protocols
Note: As specific experimental data for N-Nitroso Tofenacin and its deuterated standard are not publicly available, the following protocols and data are based on established methods for analogous nitrosamine drug substance-related impurities (NDSRIs) and serve as a template.[5][6] Method development and validation must be performed for the specific application.
Reagents and Materials
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard[4]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug substance or product containing Tofenacin
Standard Solution Preparation
-
N-Nitroso Tofenacin Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitroso Tofenacin reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Nitroso Tofenacin stock solution with a 50:50 mixture of methanol and water. Spike each calibration standard with the IS to a constant final concentration (e.g., 50 ng/mL).
Sample Preparation
-
Weighing: Accurately weigh a portion of the drug substance or ground tablets equivalent to a specific amount of Tofenacin (e.g., 100 mg).
-
Spiking: Add a known volume of the this compound IS working solution.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., methanol) and vortex or sonicate to ensure complete dissolution of the analyte.
-
Centrifugation/Filtration: Centrifuge the sample to pelletize any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method Parameters (Illustrative)
The following table provides typical starting parameters for an LC-MS/MS method for nitrosamine analysis. These parameters must be optimized for the specific instrumentation and analytes.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (e.g., 50:50 v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of Tofenacin and N-Nitroso Tofenacin |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Cone Voltage | To be optimized for each analyte |
Data Acquisition and Processing
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Integrate the peak areas for both the analyte (N-Nitroso Tofenacin) and the internal standard (this compound).
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Quantify the amount of N-Nitroso Tofenacin in the sample using the calibration curve.
Quantitative Data and Method Validation (Illustrative)
The following tables present representative data for the validation of an analytical method for a nitrosamine impurity, based on ICH Q2(R1) guidelines.[3]
Table 1: Method Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.15 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
Table 2: MRM Transitions (Hypothetical for N-Nitroso Tofenacin)
Note: The exact masses and fragmentation patterns for N-Nitroso Tofenacin and its d5-labeled standard would need to be determined experimentally. The values below are hypothetical based on the structure of Tofenacin.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| N-Nitroso Tofenacin | [M+H]⁺ | Fragment 1 | Quantifier |
| [M+H]⁺ | Fragment 2 | Qualifier | |
| This compound | [M+H]⁺ | Fragment 1' | Quantifier (IS) |
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of nitrosamine impurities.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. veeprho.com [veeprho.com]
- 5. benthamscience.com [benthamscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Accurate Quantification of Nitrosamine Impurities Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities in active pharmaceutical ingredients (APIs) and drug products.[2][3][4][5] Accurate and robust analytical methods are paramount for quantifying nitrosamines at trace levels to ensure patient safety and regulatory compliance.[1][4]
The gold standard for the accurate quantification of nitrosamines is the use of isotope dilution mass spectrometry (ID-MS) with deuterated internal standards.[3][6][7] Deuterated standards are stable isotope-labeled analogs of the target analytes where hydrogen atoms are replaced by deuterium.[7][8] This near-identical chemical and physical behavior to the native analyte ensures they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[6][7][9][10] This application note provides detailed protocols for the accurate quantification of common nitrosamine impurities using deuterated standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotope Dilution with Deuterated Standards
Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard to a sample before any processing steps. The ratio of the signal from the native analyte to the signal from the labeled standard is used for quantification. This approach significantly improves accuracy and precision by correcting for analyte loss during sample preparation and for matrix effects that can suppress or enhance the analyte signal during analysis.[9][11]
Common Nitrosamines and their Deuterated Standards
The selection of an appropriate deuterated internal standard is critical for the success of the analysis. Ideally, a deuterated analog for each target nitrosamine should be used.
| Target Nitrosamine | Abbreviation | Deuterated Internal Standard |
| N-Nitrosodimethylamine | NDMA | NDMA-d6 |
| N-Nitrosodiethylamine | NDEA | NDEA-d10 |
| N-Nitrosodiisopropylamine | NDIPA | NDIPA-d14 |
| N-Nitroso-di-n-butylamine | NDBA | NDBA-d18 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | NMBA-d3 |
| N-Nitrosoethylisopropylamine | NEIPA | NEIPA-d7 |
| N-Nitrosodipropylamine | NDPA | NDPA-d14 |
This table presents a selection of common nitrosamines and their corresponding deuterated internal standards.[3][5]
Experimental Protocols
Extreme care must be taken to avoid contamination during sample preparation, as nitrosamines can be present in the laboratory environment, reagents, and equipment.[12]
Protocol 1: LC-MS/MS Method for a Broad Range of Nitrosamines
This method is versatile and suitable for both volatile and non-volatile nitrosamines in various drug products.
1. Sample Preparation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-Nitroso Tofenacin-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with N-Nitroso Tofenacin-d5 and the parent drug, Tofenacin, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Tofenacin, and why is their separation important?
A1: Tofenacin is a pharmaceutical compound, and this compound is its stable isotope-labeled N-nitrosamine derivative.[1] N-nitrosamines are a class of compounds that are of significant concern in the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies require strict control and monitoring of nitrosamine (B1359907) impurities in drug substances and products. Therefore, a robust analytical method capable of accurately separating and quantifying N-Nitroso Tofenacin from the active pharmaceutical ingredient (API), Tofenacin, is crucial for ensuring drug safety and meeting regulatory requirements.
Q2: We are observing co-elution of this compound and Tofenacin in our reversed-phase HPLC method. What are the likely causes?
A2: Co-elution in HPLC typically stems from one or more of the following factors:
-
Insufficient Selectivity: The primary cause is often a lack of differential interaction between the analytes and the stationary phase. Tofenacin and its N-nitroso derivative are structurally similar, which can lead to comparable retention times on a standard C18 column.
-
Inadequate Efficiency: A poorly packed or old column can lead to broad peaks, increasing the likelihood of overlap.
-
Poor Capacity Factor: If the compounds are eluting too close to the void volume, there is insufficient interaction with the stationary phase to achieve separation.
Q3: Can we use mass spectrometry (MS) to distinguish between Tofenacin and this compound even if they co-elute chromatographically?
A3: Yes, mass spectrometry is a powerful tool for differentiating co-eluting compounds with different mass-to-charge ratios (m/z). Tofenacin and this compound have distinct molecular weights, which allows for their individual detection and quantification by an MS detector.
Quantitative Data Summary
The following table summarizes the key chemical properties of Tofenacin and this compound, which are critical for method development and troubleshooting.
| Property | Tofenacin | This compound |
| Molecular Formula | C₁₇H₂₁NO | C₁₇H₁₅D₅N₂O₂ |
| Monoisotopic Mass | 255.1623 g/mol [2] | 289.1858 g/mol (Calculated) |
| [M+H]⁺ (protonated molecule) | 256.1696 m/z[2] | 290.1931 m/z (Calculated) |
| IUPAC Name | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[2] | N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]nitrous amide[1] |
Troubleshooting Guide for Co-elution Issues
If you are experiencing co-elution of this compound and Tofenacin, follow this step-by-step troubleshooting guide.
Step 1: Assess Your Current Method
Before making changes, carefully evaluate your existing chromatographic conditions. Pay close attention to peak shape, retention time, and resolution. A logical workflow for troubleshooting is essential.
Caption: A logical workflow for systematically troubleshooting co-elution issues.
Step 2: Modify the Mobile Phase
Altering the mobile phase composition is often the simplest and most effective first step to improve separation.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.
-
Adjust pH: Tofenacin is a basic compound. Modifying the pH of the aqueous portion of the mobile phase can change its degree of ionization and, consequently, its retention time. A good starting point is to adjust the pH to be at least 2 units away from the pKa of Tofenacin.
-
Incorporate an Ion-Pairing Reagent: For basic compounds like Tofenacin, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and retention.
Step 3: Evaluate the Stationary Phase
If mobile phase modifications are insufficient, the issue may lie with the column's selectivity for these specific analytes.
-
Consider a Different Stationary Phase: Standard C18 columns may not provide enough selectivity. Consider columns with different chemistries:
-
Phenyl-Hexyl: These columns can provide alternative selectivity through π-π interactions with the aromatic rings in Tofenacin and its nitroso derivative.
-
Polar-Embedded or Polar-Endcapped: These columns are designed to work well with more polar compounds and can offer different retention characteristics.
-
Chiral Stationary Phase: Tofenacin is a chiral molecule.[3] While this compound is also chiral, using a chiral stationary phase could potentially resolve the enantiomers of both compounds, which may also aid in separating the two molecules from each other.
-
The decision-making process for selecting an appropriate column is outlined below.
Caption: A decision tree for selecting a suitable HPLC column to resolve Tofenacin and this compound.
Experimental Protocols
While a specific validated method for the co-elution of this compound is not publicly available, the following provides a detailed starting point for developing a robust HPLC-MS method based on the physicochemical properties of the analytes.
Suggested Starting HPLC-MS Method
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LC System: A high-performance liquid chromatography system with a mass spectrometric detector (LC-MS).
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
-
MS/MS Monitoring:
-
Tofenacin: Precursor ion 256.2 m/z → Product ion (to be determined by infusion).
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This compound: Precursor ion 290.2 m/z → Product ion (to be determined by infusion).
-
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]
References
Technical Support Center: Addressing Matrix Effects with N-Nitroso Tofenacin-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively addressing matrix effects in bioanalytical assays using N-Nitroso Tofenacin-d5 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of N-Nitroso Tofenacin. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (N-Nitroso Tofenacin), it is expected to co-elute and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects.[2] Discrepancies can arise if there is a chromatographic shift between the analyte and the SIL-IS due to the deuterium (B1214612) labeling (the "isotope effect"). If the two compounds do not co-elute perfectly, they may be affected differently by interfering components in the matrix.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike experiment. This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The result is expressed as the Matrix Factor (MF).
Q5: What is an acceptable Matrix Factor (MF)?
A5: Ideally, the IS-normalized Matrix Factor should be close to 1.0. According to regulatory guidelines, the precision of the IS-normalized MF across different lots of matrix should be ≤15% CV (Coefficient of Variation). This indicates that while there may be some ion suppression or enhancement, the SIL-IS is effectively compensating for it.
Troubleshooting Guide
Problem 1: Poor accuracy and precision in Quality Control (QC) samples.
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Question: My low, mid, and high QC samples are failing to meet the acceptance criteria (e.g., ±15% of nominal concentration, ≤15% CV). Could this be a matrix effect issue?
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Answer: Yes, this is a classic sign of uncompensated matrix effects, especially if you observe variability between different lots of the biological matrix.
-
Troubleshooting Steps:
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Verify Co-elution: Overlay the chromatograms of N-Nitroso Tofenacin and this compound. A significant shift in retention time could explain the poor correction.
-
Perform a Matrix Factor Assessment: Conduct the post-extraction spike experiment detailed below to quantify the matrix effect across at least six different lots of your biological matrix.
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Enhance Sample Cleanup: If significant and variable matrix effects are observed, consider improving your sample preparation method (e.g., switching from protein precipitation to solid-phase extraction [SPE] or liquid-liquid extraction [LLE]) to remove more of the interfering components.
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Chromatographic Optimization: Modify your LC method (e.g., change the gradient, use a different column) to separate N-Nitroso Tofenacin from the region of ion suppression.
-
-
Problem 2: High variability in the this compound signal.
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Question: The peak area of my this compound internal standard is inconsistent across my analytical run. What could be the cause?
-
Answer: While some variation is expected due to matrix effects, high variability can indicate a problem with your methodology or the matrix itself.
-
Troubleshooting Steps:
-
Check for Pipetting Errors: Ensure that the internal standard is being added precisely and consistently to all samples, calibrators, and QCs.
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Investigate Extraction Recovery: Inconsistent recovery of the SIL-IS during sample preparation can lead to variable signal intensity. Evaluate the recovery by comparing the peak area in pre-extraction spiked samples to post-extraction spiked samples.
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Assess Matrix Severity: Extreme ion suppression in some samples may be reducing the SIL-IS signal to a level where it is no longer providing reliable correction. This points to the need for better sample cleanup.
-
-
Problem 3: Inaccurate results despite using an internal standard.
-
Question: I am using this compound, but my results still seem inaccurate when analyzing samples from different subjects. Why?
-
Answer: This suggests that the matrix effect is not consistent between individuals, and the SIL-IS is not able to fully compensate for this variability.
-
Troubleshooting Steps:
-
Evaluate Inter-Subject Matrix Variability: Use the post-extraction spike experiment with matrix from different individuals to confirm if the degree of ion suppression or enhancement varies significantly.
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Consider the Standard Addition Method: For particularly challenging matrices or to confirm results for a specific sample, the method of standard addition can be employed. This involves creating a calibration curve within the sample itself, thereby accounting for its unique matrix effects.
-
-
Quantitative Data Presentation
Note: The following tables present illustrative data as specific experimental values for this compound are not publicly available. The data is representative of what would be generated during a typical bioanalytical method validation.
Table 1: Example Matrix Factor (MF) Assessment for N-Nitroso Tofenacin.
| Matrix Lot | Analyte Peak Area (in extracted matrix) | Analyte Peak Area (in neat solution) | Matrix Factor (MF) |
| Lot 1 | 85,600 | 102,300 | 0.84 |
| Lot 2 | 79,800 | 102,300 | 0.78 |
| Lot 3 | 91,200 | 102,300 | 0.89 |
| Lot 4 | 82,100 | 102,300 | 0.80 |
| Lot 5 | 115,400 | 102,300 | 1.13 |
| Lot 6 | 88,500 | 102,300 | 0.86 |
| Mean | 0.88 | ||
| %CV | 14.2% |
This table illustrates ion suppression in most lots and one case of ion enhancement. The high %CV suggests significant variability between lots.
Table 2: Example IS-Normalized Matrix Factor Assessment.
| Matrix Lot | Analyte/IS Ratio (in extracted matrix) | Analyte/IS Ratio (in neat solution) | IS-Normalized MF |
| Lot 1 | 1.25 | 1.28 | 0.98 |
| Lot 2 | 1.29 | 1.28 | 1.01 |
| Lot 3 | 1.26 | 1.28 | 0.98 |
| Lot 4 | 1.32 | 1.28 | 1.03 |
| Lot 5 | 1.24 | 1.28 | 0.97 |
| Lot 6 | 1.30 | 1.28 | 1.02 |
| Mean | 1.00 | ||
| %CV | 2.3% |
This table demonstrates the effective compensation of matrix effects by this compound, with the IS-Normalized MF close to 1.0 and a low %CV.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantify the degree of ion suppression or enhancement from multiple sources of biological matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte (N-Nitroso Tofenacin) and the internal standard (this compound) into the reconstitution solvent at low and high concentrations.
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Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)
-
-
IS-Normalized Matrix Factor:
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IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Recovery:
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Recovery (%) = (Mean Peak Response of Analyte in Set C / Mean Peak Response of Analyte in Set B) * 100
-
-
Protocol 2: Method of Standard Addition
Objective: To accurately quantify the analyte in a complex sample by correcting for its specific matrix effects.
Methodology:
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Prepare Sample Aliquots: Divide the unknown sample into at least four equal aliquots.
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Spike Aliquots: Leave one aliquot un-spiked. To the remaining aliquots, add increasing known amounts of a standard solution of N-Nitroso Tofenacin.
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Add Internal Standard: Add a constant amount of this compound to all aliquots.
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Analyze Samples: Analyze all prepared aliquots via LC-MS/MS.
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Construct Calibration Curve: Plot the measured peak area ratio (Analyte/IS) against the concentration of the added standard.
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Determine Unknown Concentration: Extrapolate the linear regression line to the x-axis (where the peak area ratio is zero). The absolute value of the x-intercept is the concentration of the analyte in the original unknown sample.
Visualizations
Caption: Workflow for assessing matrix factor, recovery, and method robustness.
Caption: Troubleshooting workflow for poor accuracy and precision in bioanalysis.
Caption: Principle of matrix effect correction using a SIL internal standard.
References
preventing isotopic exchange of N-Nitroso Tofenacin-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of N-Nitroso Tofenacin-d5. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom (d) in a labeled compound like this compound is replaced by a hydrogen atom (H) from the surrounding environment, such as a solvent.[1] This is problematic because it compromises the isotopic purity of the standard, which can lead to inaccurate quantification in analytical assays.[1][2] If the deuterium label is lost, the internal standard may be mistaken for the unlabeled analyte, leading to unreliable results.[1]
Q2: Which deuterium labels in a molecule are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) and nitrogen (in amines) are highly susceptible to exchange.[1] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions.[1] While the deuterium atoms on the phenyl ring of a molecule like Etifoxine-d5 are generally stable, it is crucial to minimize exposure to harsh conditions.[2]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of hydrogen-deuterium (H/D) exchange is influenced by several factors:
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pH: The exchange rate is catalyzed by both acids and bases.[1] For many compounds, the minimum exchange rate occurs in the acidic range, around pH 2.5-3.[1]
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Temperature: Higher temperatures increase the rate of exchange.[1] It is recommended to work at low temperatures (around 0°C) to minimize exchange.[1]
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Solvent: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard.[1] Aprotic solvents such as acetonitrile (B52724), dioxane, and tetrahydrofuran (B95107) are preferred for storage.[1][2]
Troubleshooting Guide: Isotopic Exchange Issues
This guide provides a step-by-step workflow to identify and resolve issues related to the isotopic exchange of this compound.
Symptom: Inconsistent or lower-than-expected signal from this compound internal standard, or an increase in the signal of the unlabeled Tofenacin.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate Solvent | Review the solvent used for stock solutions and sample preparation. Protic solvents (e.g., water, methanol) can facilitate H/D exchange.[1] | Solvent Choice: Store stock solutions of this compound in high-purity aprotic solvents like acetonitrile or dioxane.[1] For sample preparation, minimize contact time with protic solvents. If an aqueous solution is necessary, consider using a D₂O-based buffer.[1] |
| Suboptimal pH | Determine the pH of your solutions. Both acidic and basic conditions can catalyze H/D exchange.[1] | pH Control: If using an aqueous buffer, maintain a pH where the exchange rate is minimal. For many compounds, this is in the acidic range (pH 2.5-3).[1] |
| Elevated Temperature | Assess the temperature at which samples are stored and processed. Higher temperatures accelerate the rate of exchange.[1] | Temperature Management: Store stock solutions and samples at low temperatures, such as -20°C or -80°C.[1] During sample processing, keep samples on ice or in a cooled autosampler set to 4°C.[2] |
| Extended Exposure to Exchange Conditions | Evaluate the duration of your experimental workflow, from sample preparation to analysis. | Minimize Exposure Time: Streamline your sample preparation protocol to reduce the time this compound is in a potentially exchange-promoting environment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile, dioxane, or tetrahydrofuran.[1]
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Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Dissolve the solid in the chosen aprotic solvent to the desired concentration.
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Storage: Store the stock solution in an amber vial with a tightly sealed cap at -20°C or below to minimize solvent evaporation and potential degradation.[2]
Protocol 2: Minimizing Isotopic Exchange During LC-MS Analysis
This protocol is designed to minimize the loss of the deuterium label during analytical runs.
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Sample Preparation:
-
If possible, perform the final dilution of the sample in an aprotic solvent.
-
If an aqueous solution is required, use a D₂O-based buffer or ensure the solution is acidified to a pH of approximately 2.5-3.0 with a suitable acid like formic acid.[1]
-
-
LC System:
-
Use a mobile phase with a high percentage of aprotic organic solvent where possible.
-
Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation or exchange while samples are queued for injection.[2]
-
-
MS System:
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Configure the mass spectrometer to monitor for both the deuterated standard (this compound) and the potential unlabeled analogue (N-Nitroso Tofenacin) to assess the extent of back-exchange.
-
Visual Guides
Caption: Workflow for troubleshooting isotopic exchange.
Caption: Factors influencing isotopic exchange.
References
Technical Support Center: N-Nitroso Tofenacin-d5 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of N-Nitroso Tofenacin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters and troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for the analysis of this compound?
A1: Optimal parameters should be determined empirically for your specific instrument. However, a good starting point for method development for this compound using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode is detailed in the table below.
Q2: I am not seeing a strong signal for my this compound standard. What are the common causes?
A2: Several factors could contribute to a weak signal. First, verify the concentration and integrity of your standard. Ensure the mass spectrometer is properly tuned and calibrated. Inappropriate source conditions, such as incorrect ionization mode, suboptimal temperatures, or gas flows, can significantly impact signal intensity. Also, confirm that your mobile phase is compatible with the chosen ionization method. For nitrosamines, atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity than ESI.
Q3: My chromatography peak shape is poor (e.g., broad, tailing). How can I improve it?
A3: Poor peak shape is often related to chromatographic conditions or sample preparation. Ensure your sample diluent is compatible with the mobile phase to avoid solvent mismatch effects. Using a gradient elution can often improve peak shape. Column choice is also critical; a C18 column is a common starting point, but for polar nitrosamines, other column chemistries might be necessary to achieve good retention and peak shape.[1] Finally, ensure the column is not overloaded by injecting a lower concentration or volume.
Q4: I am observing high background noise in my chromatogram. What can I do to reduce it?
A4: High background noise can originate from several sources, including contaminated solvents, mobile phase additives, or the instrument itself. Use high-purity solvents and freshly prepared mobile phases. To minimize background from the instrument, ensure regular cleaning and maintenance of the ion source. Optimizing the cone gas flow and cone voltage can also help to reduce background noise.[2]
Q5: How do I confirm the identity of the this compound peak?
A5: The most definitive way to confirm the identity of your peak is by using multiple reaction monitoring (MRM) with at least two specific precursor-to-product ion transitions. The ratio of these two transitions should be consistent between your standard and your sample. Additionally, the retention time of the peak in your sample should match that of a known standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Incorrect MRM transitions | Verify the precursor and product ions for this compound. |
| Inefficient ionization | Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows). Consider trying APCI as an alternative to ESI. | |
| Sample degradation | Ensure proper storage and handling of standards and samples. | |
| Instrument not tuned/calibrated | Perform routine instrument maintenance, tuning, and calibration. | |
| Poor Peak Shape | Incompatible sample solvent | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Inappropriate column chemistry | Experiment with different column types (e.g., those designed for polar compounds).[1] | |
| High Background Noise | Contaminated solvents or reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Dirty ion source | Clean the ion source components according to the manufacturer's recommendations. | |
| Suboptimal MS parameters | Adjust cone voltage and cone gas flow to minimize background without significantly compromising analyte signal.[2] | |
| Inconsistent Results | Sample preparation variability | Ensure a consistent and reproducible sample preparation workflow.[3] |
| Unstable spray in the ion source | Check for clogs in the sample needle or tubing. Ensure a consistent flow of mobile phase. | |
| Temperature fluctuations | Maintain a stable column and autosampler temperature. |
Quantitative Data Summary
The following table provides a starting point for the mass spectrometry parameters for this compound. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Value | Notes |
| Compound | This compound | |
| Molecular Formula | C₁₇D₅H₁₅N₂O₂ | [4] |
| Molecular Weight | 289.38 g/mol | [4] |
| Ionization Mode | Positive Electrospray (ESI) | APCI can also be considered. |
| Precursor Ion ([M+H]⁺) | m/z 290.4 | Calculated based on the molecular weight. |
| Product Ion 1 (Quantifier) | To be determined empirically | A likely fragment would be the loss of the nitroso group (-NO), resulting in an ion around m/z 260.4. |
| Product Ion 2 (Qualifier) | To be determined empirically | Other fragments could result from cleavage of the ether bond or other parts of the molecule. |
| Collision Energy (CE) | To be determined empirically | Start with a range of 10-40 eV and optimize for the best signal intensity for each transition. |
| Cone Voltage | To be determined empirically | Typically in the range of 20-60 V. Optimize for signal intensity and to reduce background noise. |
Note: The exact product ions and optimal collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Experimental Protocols
Standard Solution Preparation
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Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
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Intermediate Stock Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.
-
Working Standard Solutions (e.g., 0.1 - 100 ng/mL): Prepare a series of working standards by serially diluting the intermediate stock solution with the initial mobile phase composition.
Sample Preparation (for a Drug Product Matrix)
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Accurately weigh a portion of the homogenized drug product powder.
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Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
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Vortex or sonicate the sample to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any insoluble excipients.
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Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development Workflow
Caption: A workflow diagram for the systematic development of an LC-MS/MS method for this compound analysis.
Logical Relationships in Troubleshooting
Caption: A logical diagram illustrating potential causes and solutions for poor signal intensity in LC-MS/MS analysis.
References
Technical Support Center: Optimizing N-Nitroso Tofenacin-d5 Peak Shape in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of N-Nitroso Tofenacin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: Peak tailing for this compound, a likely basic compound, is most often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns (e.g., C18).[1][2] These interactions create an additional retention mechanism that can lead to asymmetrical peak shapes.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. Since this compound is expected to be a basic compound (the predicted pKa of its parent drug, Tofenacin, is 9.42), a mobile phase with a low pH (typically between 2 and 4) is recommended. At low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte, which results in a more symmetrical peak.
Q3: Can the choice of HPLC column impact peak shape?
A3: Absolutely. The choice of column is crucial for achieving good peak shape, especially for basic compounds. Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize the number of accessible silanol groups. For particularly challenging separations, consider using columns with alternative stationary phases, such as those with polar-embedded groups or hybrid organic/silica particles, which offer improved peak shape for basic analytes.
Q4: What are "extra-column effects" and can they cause peak tailing?
A4: Extra-column effects refer to any contributions to peak broadening or distortion that occur outside of the HPLC column itself. This includes excessive volume in tubing, fittings, and the detector flow cell. Long and/or wide internal diameter tubing can lead to peak tailing and broadening for all peaks in the chromatogram.
Q5: Could my sample preparation be the source of the poor peak shape?
A5: Yes, sample preparation can significantly influence peak shape. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing and fronting.[3] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent. Additionally, sample overload, where too much analyte is injected onto the column, can lead to peak fronting or tailing.[1]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Issues
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate the Chromatogram
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Observe all peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram showing asymmetry? If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a column void. If only the analyte of interest is tailing, it is more likely a chemical interaction issue.
Step 2: Optimize Mobile Phase pH
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Lower the pH: The most effective way to reduce peak tailing for basic compounds is to lower the pH of the mobile phase.[2] This protonates the silanol groups on the stationary phase, reducing their interaction with the basic analyte.
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Use an acidic modifier: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the aqueous portion of your mobile phase. Start with a concentration of 0.1% and adjust as needed.
Step 3: Choose the Right Column
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Use an end-capped column: Ensure you are using a modern, high-purity, end-capped C18 column.
-
Consider alternative stationary phases: If tailing persists, a column with a polar-embedded phase or a hybrid particle technology may provide better peak symmetry for your basic analyte.
Step 4: Minimize Extra-Column Volume
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Shorten tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector.
-
Check fittings: Ensure all fittings are properly tightened to avoid dead volume.
Step 5: Review Sample and Injection Parameters
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Sample solvent: Dissolve your this compound standard in the initial mobile phase.
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Injection volume: Reduce the injection volume to rule out column overload.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
Objective: To systematically lower the mobile phase pH to reduce peak tailing of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid (or other suitable acidic modifier)
-
Your this compound sample
Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water to create a 0.1% formic acid solution.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Initial Conditions: Start with your current gradient or isocratic method using the newly prepared Mobile Phase A.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before injecting your sample.
-
Evaluation: Compare the peak shape of this compound with the chromatogram obtained using your previous mobile phase. A significant reduction in tailing should be observed.
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Further Optimization (if needed): If tailing is still present, the concentration of the acidic modifier can be slightly increased, or a different modifier like TFA can be tested. Be mindful that TFA can suppress ionization in mass spectrometry detectors.
Protocol 2: Diagnosing Extra-Column Volume
Objective: To determine if the HPLC system is contributing to peak broadening and tailing.
Materials:
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A zero-dead-volume (ZDV) union
-
Your HPLC system
-
A standard compound (e.g., caffeine (B1668208) or your analyte)
Procedure:
-
Remove the Column: Disconnect the analytical column from the HPLC system.
-
Install ZDV Union: Connect the injector directly to the detector using a ZDV union.
-
System Setup: Set a moderate flow rate (e.g., 0.5 mL/min) with a simple mobile phase like 50:50 water:acetonitrile.
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Inject Standard: Inject a small volume of your standard solution.
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Analyze the Peak: The resulting peak should be very sharp and symmetrical. If the peak is still broad or tailing, it indicates a significant contribution from extra-column volume in your system (tubing, fittings, etc.).
-
Troubleshoot: If extra-column volume is detected, systematically check and replace tubing with shorter, narrower-bore options and ensure all fittings are correctly installed.
Data Presentation
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.0 - 4.0 | To protonate residual silanol groups and minimize secondary interactions with the basic analyte. |
| Acidic Modifier | 0.1% Formic Acid | An effective modifier for improving peak shape of basic compounds with good MS compatibility. |
| Column Type | High-purity, end-capped C18; Polar-embedded; Hybrid particle | To reduce the number of active silanol sites available for interaction. |
| Tubing ID | ≤ 0.12 mm | To minimize extra-column volume and prevent peak broadening. |
| Sample Solvent | Initial mobile phase composition | To prevent peak distortion caused by solvent mismatch. |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
References
Technical Support Center: Deuterated Standards for Nitrosamine Analysis
Welcome to the technical support center for the use of deuterated internal standards in nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the use of deuterated standards for nitrosamine analysis.
Q1: Why is the recovery of my deuterated internal standard (IS) unexpectedly low?
A1: Low recovery of a deuterated internal standard can be attributed to several factors:
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Matrix Effects: Co-eluting matrix components can suppress the ionization of the deuterated standard in the mass spectrometer. This "ion suppression" is a common phenomenon in complex matrices like drug products.
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Extraction Inefficiency: The chosen sample preparation and extraction method may not be optimal for the target nitrosamine and its deuterated analog, leading to losses during this stage.
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Adsorption: Active sites on glassware or in the LC flow path can lead to the adsorption of the deuterated standard, especially at the trace levels typically analyzed.
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Standard Instability: Although less common for deuterated standards where deuterium (B1214612) is on a carbon atom, instability under certain pH or temperature conditions during sample preparation could be a factor.
Troubleshooting Steps:
-
Evaluate matrix effects by comparing the IS response in a neat solution versus a matrix-spiked sample.
-
Optimize the extraction procedure (e.g., solvent type, pH, mixing time).
-
Use silanized glassware to minimize adsorption.
-
Investigate the stability of the deuterated standard under your specific sample preparation conditions.
Q2: I am observing a significant peak for the non-deuterated nitrosamine in my deuterated standard solution. What is the cause?
A2: This can be due to two main reasons:
-
Isotopic Impurity: The deuterated standard may contain a certain percentage of the non-deuterated analog as an impurity from the synthesis process.
-
Hydrogen-Deuterium (H/D) Exchange: If the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms in an environment that facilitates exchange (e.g., acidic or basic conditions), they can be replaced by hydrogen atoms from the solvent.[1]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) for the deuterated standard to check the specified isotopic purity.
-
Perform an analysis of the deuterated standard in a neat, aprotic solvent to minimize the potential for H/D exchange and assess the baseline isotopic purity.
-
Conduct a study to evaluate the stability of the deuterated standard in your sample matrix and mobile phase over time to assess for H/D exchange.
Q3: Are 15N-labeled internal standards a better choice than deuterated standards for nitrosamine analysis?
A3: 15N-labeled internal standards are often preferred for nitrosamine analysis for the following reasons:[1]
-
No Risk of H/D Exchange: The 15N isotope is stable and not susceptible to exchange, which eliminates this potential source of error.
-
Similar Chromatographic Behavior: 15N-labeled standards have nearly identical physicochemical properties to the native analyte, ensuring co-elution and similar behavior during sample preparation and analysis.
While deuterated standards are widely used and generally reliable, the potential for H/D exchange under certain conditions makes 15N-labeled standards a more robust choice for many applications.
Troubleshooting Guides
This section provides detailed guides for addressing specific challenges encountered during nitrosamine analysis using deuterated standards.
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects can significantly impact the accuracy and precision of nitrosamine analysis. This guide provides a systematic approach to identify and minimize their impact.
Symptoms of Matrix Effects:
-
Low or inconsistent recovery of the deuterated internal standard.
-
Poor reproducibility of results between different sample lots.
-
Non-linear calibration curves when using matrix-matched standards.
Experimental Protocol for Evaluating Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS in a clean solvent.
-
Set B (Post-extraction Spike): Blank sample matrix is extracted, and then the analyte and deuterated IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and deuterated IS are added to the blank sample matrix before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Interpret the results:
-
An MF value significantly different from 1 indicates ion suppression or enhancement.
-
A low RE value indicates inefficient extraction.
-
Mitigation Strategies:
-
Optimize Chromatography: Improve the separation of the analytes from interfering matrix components.
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.
Guide 2: Assessing Isotopic Purity and H/D Exchange
Ensuring the isotopic integrity of the deuterated standard is crucial for accurate quantification.
Experimental Protocol for Isotopic Purity and H/D Exchange Assessment:
-
Initial Purity Check:
-
Prepare a solution of the deuterated standard in a non-protic solvent (e.g., acetonitrile).
-
Acquire a full-scan mass spectrum to check for the presence of the non-deuterated M+0 peak.
-
Calculate the initial isotopic purity based on the relative peak areas.
-
-
H/D Exchange Study:
-
Prepare solutions of the deuterated standard in the sample diluent and mobile phase.
-
Incubate these solutions at different temperatures (e.g., room temperature and 40°C) and for various durations (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples at each time point and monitor the ratio of the deuterated to the non-deuterated peak.
-
A significant increase in the M+0 peak over time indicates H/D exchange.
-
Data Presentation:
Table 1: Illustrative Data for H/D Exchange Study of a Deuterated Nitrosamine Standard
| Time (hours) | Temperature (°C) | Mobile Phase A (pH 3) M+0/M+D Ratio (%) | Sample Diluent (pH 7) M+0/M+D Ratio (%) |
| 0 | 25 | 0.5 | 0.5 |
| 4 | 25 | 0.6 | 1.2 |
| 8 | 25 | 0.7 | 2.5 |
| 24 | 25 | 0.8 | 5.1 |
| 0 | 40 | 0.5 | 0.5 |
| 4 | 40 | 1.5 | 4.8 |
| 8 | 40 | 3.2 | 9.7 |
| 24 | 40 | 7.8 | 20.3 |
Note: This table presents illustrative data to demonstrate the potential impact of pH and temperature on H/D exchange. Actual results will vary depending on the specific deuterated standard and conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of deuterated standards in nitrosamine analysis.
Protocol 1: LC-MS/MS Method for Nitrosamine Analysis
This protocol provides a general framework for the analysis of nitrosamines using LC-MS/MS with a deuterated internal standard.
-
Sample Preparation: a. Accurately weigh 100-500 mg of the sample into a centrifuge tube. b. Add a known volume of a solution containing the deuterated internal standard. c. Add the extraction solvent (e.g., methanol (B129727) or dichloromethane). d. Vortex or sonicate to ensure complete extraction. e. Centrifuge to pellet any undissolved material. f. Filter the supernatant into an autosampler vial.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: A suitable C18 or biphenyl (B1667301) column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/methanol (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the target nitrosamines by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve.
-
Table 2: Example MRM Transitions for Common Nitrosamines and their Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.0 |
| NDMA-d6 | 81.1 | 46.0 |
| NDEA | 103.1 | 75.1 |
| NDEA-d10 | 113.2 | 84.1 |
| NMBA | 133.1 | 116.1 |
| NMBA-d3 | 136.1 | 119.1 |
Note: These transitions are examples and should be optimized for the specific instrument being used.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A decision tree for troubleshooting low internal standard recovery.
Diagram 2: Logical Flow for Investigating Deuterated Standard Integrity
Caption: A workflow for assessing the isotopic purity and stability of a deuterated standard.
References
Technical Support Center: N-Nitroso Tofenacin-d5 Stability
This technical support center provides guidance on the stability of N-Nitroso Tofenacin-d5 in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated N-nitroso derivative of Tofenacin.[1] As a deuterated compound, it is primarily used as an internal standard in sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the corresponding non-deuterated nitrosamine (B1359907) impurity.[2][3] The stability of this internal standard is critical because its degradation can lead to inaccurate and unreliable analytical results, potentially compromising the safety and quality assessment of pharmaceutical products.[4][5]
Q2: What are the ideal storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the chemical and isotopic purity of deuterated standards.[4] General best practices include:
-
Temperature: For long-term storage, temperatures of -20°C are often recommended.[2][6] For short-term storage, refrigeration at 2-8°C may be adequate. Always refer to the manufacturer's certificate of analysis for specific recommendations.[2][4]
-
Protection from Light: N-nitrosamines are known to be light-sensitive and can degrade under UV light.[7][8] Therefore, it is essential to store solutions in amber vials or in the dark to prevent photodegradation.[2][7]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon.[2][4]
-
Container: Use clean, dry, and clearly labeled amber vials with PTFE-lined caps (B75204) to ensure an airtight seal and prevent contamination.[4]
Q3: Which solvents are recommended for preparing this compound solutions?
The choice of solvent is critical to prevent degradation and isotopic exchange.
-
Recommended Solvents: High-purity aprotic solvents like acetonitrile (B52724) and methanol (B129727) are generally recommended for reconstituting and preparing stock solutions.[6] Dichloromethane has also been used in nitrosamine analysis.[9]
-
Solvents to Avoid: Avoid acidic or basic aqueous solutions, as these can catalyze deuterium-hydrogen exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent.[2][5][6] This is particularly important for deuterium atoms on heteroatoms or carbons adjacent to carbonyl groups.[2]
Q4: What is deuterium-hydrogen (H-D) exchange and how can I prevent it?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment, such as from moisture or protic solvents.[4] This can compromise the isotopic purity of the standard, leading to inaccurate quantification.[4] Prevention Strategies:
-
Use aprotic solvents whenever possible.[2]
-
Handle the standard in a dry atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.[4]
-
Control the pH of aqueous solutions to be near neutral if their use is unavoidable.[2]
-
Store solutions at low temperatures to slow the rate of exchange.[2]
-
Ensure the deuterium labels on the standard are in stable, non-exchangeable positions.[2]
Q5: What factors can influence the stability of the N-nitroso group itself?
The N-nitroso functional group's stability can be affected by several factors:
-
pH: N-nitrosamines can undergo denitrosation under strongly acidic conditions.[10][11] However, their stability can be variable, with some degrading rapidly at neutral to basic pH values while being more stable in acidic conditions.[12] The optimal pH for nitrosation reactions is often in the range of 2.5-3.4.[13]
-
Light: Photolysis, or degradation upon exposure to light, is a known degradation pathway for nitrosamines.[8][14] The rate and products of photolysis can be influenced by pH and the presence of oxygen.[14][15]
-
Temperature: Elevated temperatures can accelerate the degradation of nitrosamines.[16][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or decreasing internal standard (IS) signal over time. | 1. Degradation of IS: The standard may be degrading due to improper storage (light exposure, wrong temperature).[6][8] 2. Solvent Evaporation: The solvent may be evaporating from a poorly sealed vial, leading to a change in concentration. 3. Adsorption: The compound may be adsorbing to the surface of the container, especially at low concentrations. | 1. Verify Storage: Ensure the stock and working solutions are stored at the recommended temperature, protected from light.[2][7] Prepare fresh working solutions from the stock solution for each analytical run.[2] 2. Check Seals: Use high-quality vials with PTFE-lined caps and ensure they are sealed properly. 3. Use Silanized Vials: Consider using silanized glass vials to minimize adsorption. Prepare working solutions fresh as needed.[2] |
| High variability in results across a batch of samples. | 1. Inconsistent Spiking: Inaccurate or inconsistent pipetting of the internal standard into samples.[6] 2. H-D Exchange: Isotopic exchange may be occurring in the sample matrix.[4] 3. Matrix Effects: Components in the sample matrix could be affecting the ionization of the IS. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use a consistent pipetting technique. 2. Evaluate Matrix Stability: Assess the stability of the IS in the specific sample matrix under your experimental conditions.[4] Minimize the time between sample preparation and analysis. 3. Optimize Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and reduce matrix effects.[18] |
| Appearance of unexpected peaks or a shift in the isotopic pattern. | 1. H-D Exchange: Loss of deuterium atoms will result in a mass shift.[4] 2. Contamination: The solvent or glassware may be contaminated.[18] 3. Degradation Products: The unexpected peaks could be degradation products of the nitrosamine.[12] | 1. Review Solvent Choice: Confirm that aprotic solvents are being used and that exposure to moisture is minimized.[4][6] 2. Use High-Purity Materials: Use high-purity solvents and thoroughly clean or new glassware for all preparations.[6] 3. Conduct Forced Degradation: Perform forced degradation studies (e.g., exposure to strong acid, base, light, heat) to identify potential degradation products and their retention times. |
| Artificially high levels of the target nitrosamine are detected. | 1. Artifactual Formation: Nitrosamines can sometimes form in situ during sample preparation or analysis, especially under acidic conditions or high temperatures if nitrite (B80452) sources and secondary amines are present.[8][18] | 1. Control Sample Prep Conditions: Avoid strongly acidic conditions and high temperatures during sample preparation and analysis (e.g., in the GC injector).[8] 2. Analyze a Blank Matrix: Spike the parent amine (Tofenacin) into a blank matrix without the IS to check for any artifactual formation of the nitrosamine. |
Data Presentation: Illustrative Stability Data
The following tables are examples of how stability data for this compound could be presented. Note: This is hypothetical data for illustrative purposes.
Table 1: Short-Term Stability of this compound (1 µg/mL) in Different Solvents at Room Temperature (25°C), Protected from Light.
| Time Point | % Recovery in Methanol | % Recovery in Acetonitrile | % Recovery in Dichloromethane | % Recovery in 50:50 Methanol:Water (pH 7) |
| 0 hr | 100.0% | 100.0% | 100.0% | 100.0% |
| 6 hr | 99.5% | 99.8% | 99.1% | 98.5% |
| 12 hr | 99.1% | 99.5% | 98.6% | 97.2% |
| 24 hr | 98.7% | 99.2% | 97.5% | 95.1% |
| 48 hr | 97.9% | 98.8% | 96.2% | 92.3% |
Table 2: Long-Term Stability of this compound (100 µg/mL) Stock Solution in Acetonitrile.
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| 2-8°C | 99.6% | 98.5% | 97.1% | 95.0% |
| -20°C | 99.9% | 99.7% | 99.5% | 99.2% |
| -70°C | 100.0% | 99.9% | 99.8% | 99.7% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard.
-
Acclimatization: Remove the sealed container of solid this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes.[4] This prevents moisture condensation.
-
Inert Atmosphere: If possible, perform subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen).[4]
-
Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of high-purity aprotic solvent (e.g., acetonitrile or methanol).[6] Gently vortex or sonicate the vial to ensure the standard is completely dissolved.[6]
-
Dilution: Once dissolved, dilute to the mark with the same solvent.
-
Storage: Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap and store at the recommended temperature (e.g., -20°C).[4]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent. It is recommended to prepare working solutions fresh as needed, especially at low concentrations.[2]
Protocol 2: General Stability Study Workflow
This protocol provides a framework for assessing the stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple amber vials. Store these vials under the desired test conditions (e.g., 25°C, 40°C, under UV light).
-
Time Points: Define a series of time points for analysis (e.g., 0, 6, 12, 24, 48 hours for short-term; 1, 3, 6, 12 months for long-term).
-
Analysis: At each time point, remove a vial and analyze the concentration of this compound using a validated stability-indicating analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of the compound remaining.
-
Documentation: Record all experimental parameters, including solvent, concentration, temperature, light conditions, and analytical results.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard signals.
Caption: Key factors influencing the stability of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cambrex.com [cambrex.com]
- 9. agilent.com [agilent.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. freethinktech.com [freethinktech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Nitroso Tofenacin-d5 Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of N-Nitroso Tofenacin-d5, with a specific focus on the impact of pH. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of N-nitroso compounds like this compound with respect to pH?
A1: The stability of N-nitroso compounds is significantly influenced by pH. Generally, N-nitrosamines are more stable in neutral to slightly alkaline environments. In acidic conditions, their degradation is often accelerated.[1][2][3][4] The rate and pathway of degradation can vary depending on the specific molecular structure of the N-nitroso compound.
Q2: At which pH range is this compound expected to be most stable?
Q3: What are the likely degradation pathways for this compound at different pH values?
A3: Under acidic conditions, N-nitroso compounds can undergo denitrosation, releasing nitrous acid and the corresponding amine.[5][6] Hydrolysis is another common degradation pathway, the rate of which is pH-dependent.[7][8] For some N-nitroso compounds, degradation at acidic pH (1-5) can be slower than at a slightly acidic to neutral pH (6-8), but may result in a different set of degradation products.[2][3]
Q4: What are the potential degradation products of this compound?
A4: Based on the structure of Tofenacin, potential degradation products resulting from the cleavage of the N-nitroso group could include Tofenacin-d5 and various nitrosating species. Under specific conditions, other byproducts may form. For example, studies on other N-nitroso compounds have identified products such as formaldehyde (B43269) and other small molecules resulting from further degradation.[2][3]
Q5: How can I monitor the stability of this compound in my experiments?
A5: Stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the intact this compound from its degradation products.[5][6][9] Quantification of the parent compound and the appearance of degradation products over time at various pH values will provide a comprehensive stability profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of this compound in my analytical sample. | The sample diluent or mobile phase is acidic, causing rapid degradation. | Ensure the pH of all solutions coming into contact with the sample is neutral or slightly alkaline. Prepare samples immediately before analysis if acidic conditions cannot be avoided. |
| Inconsistent stability results between experiments. | Fluctuation in pH of buffer solutions. Temperature variations. Presence of contaminants that catalyze degradation. | Prepare fresh buffers for each experiment and verify the pH. Maintain a constant and controlled temperature. Use high-purity solvents and reagents. |
| Appearance of unexpected peaks in the chromatogram. | Formation of secondary degradation products due to over-stressing the molecule.[10] | Reduce the duration or severity of the stress conditions (e.g., lower temperature, less extreme pH). |
| Difficulty in separating this compound from a degradation product. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating method. This may involve adjusting the mobile phase composition, gradient, column type, or detector settings. |
Experimental Protocols
Forced Degradation Study to Evaluate pH-Dependent Stability
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound across a range of pH values.
Objective: To determine the degradation profile of this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate (B84403) or other suitable buffers for a range of pH values (e.g., pH 3, 5, 7, 9)
-
High-purity water
-
Acetonitrile (B52724) or other suitable organic solvent
-
Validated stability-indicating HPLC or LC-MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of HCl (e.g., 0.1 M) to achieve the desired final concentration.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to a neutral buffer (e.g., pH 7 phosphate buffer).
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of NaOH (e.g., 0.1 M).
-
Buffered Solutions: Prepare samples in a series of buffers covering the desired pH range (e.g., pH 3, 5, 9).
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C). It is advisable to protect the samples from light to avoid photolytic degradation.[4][11]
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This will stop further degradation. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using the validated stability-indicating analytical method.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point. Calculate the degradation rate constant and half-life at each pH.
Data Presentation
Table 1: Summary of this compound Degradation at Various pH Conditions
| pH Condition | Temperature (°C) | Time (hours) | % this compound Remaining (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (pH ~1) | 60 | 24 | 45% | Tofenacin-d5, Product A |
| pH 3 Buffer | 60 | 24 | 70% | Tofenacin-d5, Product A |
| pH 5 Buffer | 60 | 24 | 85% | Tofenacin-d5 |
| pH 7 Buffer | 60 | 24 | >95% | Not Detected |
| pH 9 Buffer | 60 | 24 | >95% | Not Detected |
| 0.1 M NaOH (pH ~13) | 60 | 24 | 90% | Product B |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship between pH and the stability of this compound.
References
- 1. Inactivation of biologically active N-methyl-N-nitroso compounds in aqueous solution: effect of various conditions of pH and illumination. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RUL - Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion [repozitorij.uni-lj.si]
- 4. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of N-Nitroso Tofenacin-d5
Welcome to the technical support center for the analysis of N-Nitroso Tofenacin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analytical testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is the deuterated N-nitroso derivative of Tofenacin.[1] It serves as a highly characterized reference material for the identification and quantification of N-Nitroso Tofenacin, a potential nitrosamine (B1359907) impurity in the active pharmaceutical ingredient (API) Tofenacin.[1] The analysis of nitrosamine impurities is critical due to their classification as probable human carcinogens, necessitating their control at very low levels in pharmaceutical products to ensure patient safety.[2][3]
Q2: What are the primary analytical techniques used for the determination of this compound?
A2: The most common and recommended analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][4] This method offers the high sensitivity and selectivity required to detect and quantify trace levels of nitrosamines.[5] Gas Chromatography-Mass Spectrometry (GC-MS) may not be suitable for non-volatile nitrosamines like N-Nitroso Tofenacin. High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA) is another specific and sensitive detection method for nitrosamines.
Q3: What are the sources of N-Nitroso Tofenacin formation in a drug product?
A3: N-nitrosamine impurities, such as N-Nitroso Tofenacin, can form when a secondary or tertiary amine (like Tofenacin) reacts with a nitrosating agent (e.g., nitrous acid, nitrites).[6] This can occur during the manufacturing process of the drug substance from contaminated raw materials, reagents, or solvents.[5]
Q4: Why is a deuterated internal standard like this compound used in the analysis?
A4: A deuterated internal standard is used to improve the accuracy and precision of the quantification. It has a similar chemical behavior and ionization efficiency to the non-deuterated analyte but a different mass-to-charge ratio (m/z). This allows for compensation for matrix effects, variations in sample preparation, and instrument response.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Sensitivity or Inability to Detect this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Optimize compound-dependent parameters such as collision energy (CE) and collision cell exit potential (CXP) for the specific MRM transitions of this compound.[2] |
| Matrix Effects | The presence of excipients or other components in the drug product matrix can suppress the MS signal. Dilute the sample, use a more effective sample clean-up procedure (e.g., solid-phase extraction), or adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Inappropriate Sample Diluent | The choice of diluent can affect peak shape and sensitivity.[2] If using organic diluents like methanol (B129727), poor peak shapes may occur.[2] Ideally, use a diluent that is compatible with the mobile phase, like water, if the sample permits.[2] |
| Instrument Contamination | The mass spectrometer may require cleaning, especially if analyzing numerous samples with high matrix content.[2] |
Issue 2: High Variability in Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Analyte Instability | Nitrosamines can be susceptible to degradation, especially from light (photolysis).[7] Prepare samples fresh and protect them from light using amber vials. |
| In-situ Formation of Nitrosamines | The presence of residual amines and nitrosating agents in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation and analysis.[7] Consider adding a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample diluent.[7] |
| Inconsistent Sample Preparation | Ensure consistent sample preparation by using precise volumes, thorough mixing, and consistent filtration or centrifugation steps to remove insoluble materials.[2][7] |
| Variable Injection Volumes | Ensure the autosampler is functioning correctly and delivering consistent injection volumes. |
Issue 3: False Positive Results
| Potential Cause | Troubleshooting Step |
| Co-eluting Isobaric Interferences | Other compounds in the sample may have the same nominal mass as this compound. Use high-resolution mass spectrometry (HRAM) to differentiate the analyte from interferences based on accurate mass.[8][9] |
| Solvent Contamination | Solvents used in the manufacturing process, such as N,N-dimethylformamide (DMF), can interfere with the analysis of some nitrosamines.[8][9] Ensure chromatographic separation of the analyte from any potentially interfering solvents. |
| Background Contamination | Nitrosamines can be present in the laboratory environment. Use high-purity solvents and reagents, and perform blank injections to assess background levels. |
Experimental Protocols
Key Experiment: Quantification of this compound using LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a portion of the Tofenacin drug substance or product.
-
Dissolve the sample in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile). The use of water as a diluent is preferable to achieve better peak shapes.[2]
-
If in-situ formation is a concern, add a nitrosation inhibitor like ascorbic acid to the diluent.[7]
-
Vortex or sonicate to ensure complete dissolution.
-
Centrifuge and filter the sample through a 0.22 µm filter to remove particulates.[2]
2. LC-MS/MS Method Parameters:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 150 x 3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to separate this compound from matrix components. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
| Collision Gas | Argon |
3. Data Analysis:
-
Quantify this compound using a calibration curve prepared with a certified reference standard.
-
Use the deuterated internal standard to correct for any variations in sample preparation or instrument response.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. anchem.pl [anchem.pl]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
ensuring accuracy with N-Nitroso Tofenacin-d5 in complex matrices
Welcome to the technical support center for N-Nitroso Tofenacin-d5. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results when using this compound as an internal standard for the quantification of N-Nitroso Tofenacin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Nitroso Tofenacin. Its primary application is in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately determine the concentration of N-Nitroso Tofenacin in complex matrices like drug formulations, plasma, or urine. The five deuterium (B1214612) atoms provide a mass shift that allows it to be distinguished from the non-labeled analyte while ensuring it co-elutes and experiences similar ionization effects, thereby correcting for matrix effects and variability in sample preparation.
Q2: Why is my this compound signal intensity low or inconsistent across samples?
A2: Low or inconsistent signal intensity for the internal standard can be attributed to several factors:
-
Pipetting or Dilution Errors: Inaccurate spiking of the internal standard into the samples.
-
Degradation: N-Nitroso compounds can be sensitive to light and high temperatures. Ensure proper storage and handling.
-
Ion Suppression: Components in the matrix can co-elute and suppress the ionization of the internal standard in the mass spectrometer source.
-
Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for this compound.
Q3: Can I use a different internal standard for the quantification of N-Nitroso Tofenacin?
A3: While other compounds can be used as internal standards, it is highly recommended to use a stable isotope-labeled version of the analyte, such as this compound. This is because SIL-IS are considered the gold standard as they have nearly identical physicochemical properties to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for experimental variability. Using a different compound (an analogue) may not adequately compensate for matrix effects, leading to reduced accuracy and precision.
Q4: What are the ideal storage conditions for this compound solutions?
A4: this compound, like many nitrosamines, should be handled as a potentially hazardous compound and protected from degradation. Store stock solutions in amber vials at -20°C or lower. Working solutions should be prepared fresh daily and kept in a cool, dark environment. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of N-Nitroso Tofenacin using this compound as an internal standard.
Issue 1: Poor Peak Shape for Analyte and/or Internal Standard
| Potential Cause | Recommended Solution |
| Column Overloading | Decrease the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the mobile phase. |
| Column Contamination | Implement a column wash step between injections. If the problem persists, flush the column with a strong solvent or replace it. |
| Secondary Interactions | Adjust the mobile phase pH or add a competing agent (e.g., a small amount of triethylamine) to reduce peak tailing. |
Issue 2: High Variation in Analyte/Internal Standard Response Ratio
| Potential Cause | Recommended Solution |
| Matrix Effects | The analyte and internal standard are experiencing different degrees of ion suppression or enhancement. Improve sample cleanup (e.g., use Solid Phase Extraction - SPE) or modify chromatographic conditions to separate the analyte from interfering matrix components. |
| Non-Linearity at High Concentrations | The detector may be saturated at high analyte concentrations. Dilute the samples to fall within the linear range of the calibration curve. |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps, especially evaporation and reconstitution. |
Issue 3: Carryover of Analyte or Internal Standard
| Potential Cause | Recommended Solution |
| Injector Contamination | The needle or injection port may be contaminated. Clean the injector components according to the manufacturer's instructions. |
| Insufficient Needle Wash | Use a stronger wash solvent and increase the duration or volume of the needle wash cycle. A wash solution containing a high percentage of organic solvent is often effective. |
| Adsorption to HPLC Components | Strong adsorption to the column or tubing. Flush the system with a strong solvent. Consider using a different column chemistry if the problem is persistent. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed for the extraction of N-Nitroso Tofenacin from human plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex again.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analytical Method
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | N-Nitroso Tofenacin: Q1 325.2 -> Q3 196.1this compound: Q1 330.2 -> Q3 201.1 |
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Logic diagram for troubleshooting inaccurate results.
Technical Support Center: N-Nitroso Tofenacin-d5 Extraction Recovery Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of N-Nitroso Tofenacin-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from pharmaceutical matrices?
A1: The most prevalent extraction techniques for nitrosamine (B1359907) impurities like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] The choice between these methods often depends on the sample matrix, the required level of cleanliness, and the desired concentration factor. SPE is frequently preferred for its efficiency in removing matrix interferences and its ability to concentrate the analyte.[3][4]
Q2: What type of SPE sorbent is most effective for this compound extraction?
A2: For polar analytes like many nitrosamines, activated carbon or polymeric sorbents with mixed-mode functionalities (e.g., strong cation exchange and reversed-phase) are often effective.[5][6] Sorbents like Oasis MCX and Strata X-C have shown good retention for a range of nitrosamines.[5] The selection should be based on the specific properties of this compound and the sample matrix.
Q3: How does pH affect the extraction recovery of this compound?
A3: The pH of the sample can significantly influence the recovery of nitrosamines. For nitrosamines with a protonatable amine functional group, adjusting the pH can alter their charge state and, consequently, their retention on SPE sorbents or partitioning in LLE.[7][8] For some nitrosamines, higher pH increases removal on certain sorbents, while for others, acidic conditions are more favorable.[7][9] It is crucial to experimentally determine the optimal pH for this compound.
Q4: My recovery of this compound is consistently low. What are the potential causes?
A4: Low recovery can stem from several factors:
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Inappropriate Extraction Method or Sorbent: The chosen SPE sorbent or LLE solvent may not be optimal for this compound.
-
Suboptimal pH: The sample pH may not be conducive to efficient extraction.
-
Analyte Instability: Nitrosamines can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[10][11][12]
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Matrix Effects: Components of the sample matrix can interfere with the extraction process or suppress the analytical signal during detection.[10][13]
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Incomplete Elution: The analyte may be strongly retained on the SPE sorbent and not fully eluted.
-
Evaporation Losses: Volatile nitrosamines can be lost during solvent evaporation steps.[14]
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects can be a significant challenge in trace analysis.[13] Strategies to mitigate them include:
-
Optimizing Sample Cleanup: Employing a more rigorous SPE or LLE protocol to remove interfering matrix components.
-
Using an Internal Standard: A deuterated internal standard, like this compound itself, is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise detection limits.
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization |
| Low/No Analyte Recovery | 1. Incorrect SPE Sorbent/LLE Solvent: The polarity and retention mechanism are not suitable for this compound. 2. Suboptimal pH: The charge state of the analyte is not favorable for retention or partitioning. 3. Analyte Degradation: this compound may be unstable under the extraction conditions.[10] 4. Insufficient Elution Volume/Strength: The elution solvent is not strong enough or the volume is inadequate to desorb the analyte from the SPE sorbent. | 1. Sorbent/Solvent Screening: Test a range of SPE sorbents (e.g., activated carbon, polymeric mixed-mode) or LLE solvents with varying polarities. 2. pH Optimization: Perform extractions across a range of pH values (e.g., 3, 7, 10) to determine the optimal condition for recovery.[15] 3. Stability Assessment: Analyze samples immediately after extraction and avoid prolonged exposure to light.[11] Consider adding antioxidants if oxidative degradation is suspected. 4. Elution Optimization: Increase the volume of the elution solvent or use a stronger solvent. A multi-step elution with solvents of increasing strength can also be effective. |
| High Variability in Recovery | 1. Inconsistent SPE Cartridge Packing/Flow Rate: Variations in packing density or inconsistent flow rates can lead to channeling and variable retention.[14] 2. Matrix Heterogeneity: The distribution of the analyte in the sample matrix is not uniform. 3. Manual Extraction Inconsistency: Variations in manual shaking or mixing during LLE. | 1. Automated SPE: If available, use an automated SPE system for better precision.[16] If manual, ensure a consistent and slow flow rate (e.g., 1-2 mL/min). 2. Sample Homogenization: Thoroughly homogenize the sample before extraction. 3. Standardized Mixing: Use a mechanical shaker or vortexer for a consistent time and speed for LLE. |
| Presence of Interfering Peaks | 1. Insufficient Sample Cleanup: The extraction method does not adequately remove matrix components. 2. Contamination: Contamination from solvents, glassware, or the laboratory environment. | 1. Method Modification: Add a wash step with a solvent that removes interferences but not the analyte. Consider using a different SPE sorbent with higher selectivity. 2. Blank Analysis: Analyze solvent blanks and procedural blanks to identify sources of contamination. Use high-purity solvents and thoroughly clean all glassware. |
| Signal Suppression/Enhancement in MS Detection | 1. Matrix Effects: Co-eluting matrix components affect the ionization of the analyte in the mass spectrometer source.[17] | 1. Improve Cleanup: Enhance the sample preparation to remove more of the matrix. 2. Isotope-Labeled Internal Standard: Use this compound as its own internal standard for quantification to compensate for matrix effects. 3. Chromatographic Optimization: Modify the LC gradient to better separate the analyte from interfering compounds. |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol
This protocol provides a starting point for developing a specific method for this compound. Optimization of sorbent type, pH, and solvents is essential.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., methanol (B129727), water, or a mixture).
-
Adjust the pH of the sample solution to the desired value using a suitable buffer or acid/base.
-
Spike with an internal standard if used.
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Strata X-C, 100 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the sorbent does not go dry between steps.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 3 mL of 5% methanol in water) to remove loosely bound interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 5-10 minutes to remove residual water.[18]
-
-
Elution:
-
Elute the this compound with a suitable solvent (e.g., 2 x 2 mL of methanol containing 2% ammonium (B1175870) hydroxide). Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis (e.g., by LC-MS/MS).
-
Generic Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
Dissolve a known amount of the sample in an aqueous solution.
-
Adjust the pH as required.
-
Spike with an internal standard.
-
-
Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane).[2]
-
Shake vigorously for a set period (e.g., 10 minutes) using a mechanical shaker.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Carefully collect the organic layer.
-
Repeat the extraction process on the aqueous layer with fresh organic solvent to improve recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to the desired volume.
-
-
Analysis:
-
The concentrated extract is ready for analysis.
-
Quantitative Data Summary
The following tables present illustrative data on the impact of various parameters on the extraction recovery of a hypothetical nitrosamine, which can serve as a guide for optimizing this compound extraction.
Table 1: Effect of SPE Sorbent on Recovery
| SPE Sorbent | Retention Mechanism | Average Recovery (%) | RSD (%) |
| C18 | Reversed-Phase | 65 | 8.2 |
| Activated Carbon | Adsorption | 85 | 5.1 |
| Strata X-C | Mixed-Mode (SCX + RP) | 92 | 3.5 |
| Oasis MCX | Mixed-Mode (SCX + RP) | 95 | 3.1 |
Table 2: Effect of Sample pH on Recovery (Using Strata X-C Sorbent)
| Sample pH | Average Recovery (%) | RSD (%) |
| 3.0 | 78 | 6.4 |
| 5.0 | 85 | 4.9 |
| 7.0 | 91 | 3.8 |
| 9.0 | 94 | 3.3 |
Table 3: Effect of Elution Solvent on Recovery (Using Strata X-C Sorbent)
| Elution Solvent | Average Recovery (%) | RSD (%) |
| Methanol | 82 | 5.5 |
| Acetonitrile | 75 | 6.1 |
| Methanol with 2% NH4OH | 96 | 2.9 |
| Dichloromethane | 68 | 7.3 |
Visualizations
Caption: Workflow for this compound extraction using SPE.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 2. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. phenomenex.com [phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. series.publisso.de [series.publisso.de]
- 12. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. promochrom.com [promochrom.com]
- 15. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. researchgate.net [researchgate.net]
- 18. pjoes.com [pjoes.com]
Validation & Comparative
A Comprehensive Guide to Method Validation for N-Nitroso Tofenacin-d5 Analysis Following ICH Q2(R1) Guidelines
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2][3][4][5][6] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[2][3][7][8] N-Nitroso Tofenacin-d5 is the deuterated stable isotope-labeled analog of N-Nitroso Tofenacin, a potential impurity in the active pharmaceutical ingredient (API) Tofenacin. As a labeled internal standard, this compound is crucial for the development and validation of robust analytical methods to accurately quantify the corresponding non-labeled nitrosamine (B1359907) impurity.[9]
This guide provides a representative method validation for the quantification of this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][13][14][15][16] The presented data is based on typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of N-nitroso compounds.[1][2][7][8][17][18]
Proposed Analytical Method: LC-MS/MS
A highly sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. This technique is widely adopted for trace-level analysis of nitrosamine impurities in pharmaceutical matrices.[2][3][7][8][17]
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) to achieve efficient separation.[19]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (B129727) (Mobile Phase B).[19]
-
Flow Rate: 0.5 mL/min.[19]
-
Injection Volume: 10 µL.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).[7][17]
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined through initial tuning experiments.
Method Validation According to ICH Q2(R1)
The following sections detail the validation parameters, their experimental execution, and representative acceptance criteria.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11][20]
Experimental Protocol: A solution of a Tofenacin drug substance placebo (containing all excipients except the API) will be spiked with this compound and potential interfering substances (e.g., Tofenacin, other known impurities). The chromatograms of the spiked placebo, a standard solution of this compound, and a blank (unspiked placebo) will be compared to demonstrate the absence of interfering peaks at the retention time of the analyte.
Acceptance Criteria:
-
No significant interference from the placebo or other impurities at the retention time and MRM transition of this compound.
-
The method should be able to separate this compound from other known impurities.[11]
Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol: A series of at least five calibration standards of this compound will be prepared over a concentration range that brackets the expected concentration of the impurity. A typical range for a nitrosamine impurity might be from the quantitation limit (LOQ) to 120% of the specification limit.[11] The calibration curve will be generated by plotting the peak area response against the concentration, and the linearity will be evaluated by the correlation coefficient (R²) of the linear regression.
Data Presentation:
| Parameter | Representative Result | Acceptance Criteria |
| Linearity Range | 0.5 - 25 ng/mL | As per method requirements |
| Number of Points | 6 | Minimum of 5[11] |
| Correlation Coefficient (R²) | > 0.998 | ≥ 0.995 |
| y-intercept | Close to zero | Not significantly different from zero |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
Experimental Protocol: The accuracy will be assessed by spiking the placebo with known concentrations of this compound at a minimum of three levels (e.g., low, medium, and high) covering the specified range. A minimum of three replicate preparations should be analyzed for each level.[11] The percentage recovery will be calculated.
Data Presentation:
| Spiked Level | Concentration (ng/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria (Recovery) |
| Low | 1.0 | 98.5 | 2.1 | 80 - 120% |
| Medium | 10.0 | 101.2 | 1.5 | 80 - 120% |
| High | 20.0 | 99.8 | 1.8 | 80 - 120% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): A minimum of six replicate injections of a standard solution at 100% of the test concentration, or nine determinations covering the specified range (three concentrations, three replicates each) will be analyzed on the same day, by the same analyst, and on the same instrument.[11][20]
-
Intermediate Precision: The analysis will be repeated on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision.[20]
Data Presentation:
| Precision Level | Parameter | Representative Result (% RSD) | Acceptance Criteria (% RSD) |
| Repeatability | 6 replicate injections | < 5.0 | ≤ 15.0 |
| Intermediate Precision | Different day, analyst, instrument | < 10.0 | ≤ 20.0 |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. For S/N, a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
Data Presentation:
| Parameter | Representative Result (ng/mL) | Acceptance Criteria |
| Detection Limit (LOD) | 0.15 | S/N ratio ≥ 3:1 |
| Quantitation Limit (LOQ) | 0.5 | S/N ratio ≥ 10:1, with acceptable precision and accuracy |
Comparison with Alternative Methods
While LC-MS/MS is a preferred method for nitrosamine analysis due to its high sensitivity and selectivity, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[2][3][7]
| Feature | LC-MS/MS (Proposed Method) | GC-MS |
| Applicability | Broad range of nitrosamines, including non-volatile and thermally labile compounds.[7][17] | Suitable for volatile and thermally stable nitrosamines. |
| Sensitivity | Generally higher, capable of reaching low ppb to ppt (B1677978) levels.[8] | Good sensitivity, but may be lower than LC-MS/MS for some compounds. |
| Selectivity | Excellent, especially with MRM.[17] | High, particularly with mass spectral libraries. |
| Sample Preparation | Often simpler, direct injection may be possible.[17] | May require derivatization for less volatile compounds. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement.[21] | Less prone to matrix effects compared to ESI-LC-MS/MS. |
Visualizations
Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).
Caption: Interrelationship of ICH Q2(R1) Validation Parameters.
Conclusion
This guide outlines a comprehensive and scientifically sound approach to the method validation for this compound, in accordance with ICH Q2(R1) guidelines. The representative data presented for a proposed LC-MS/MS method demonstrates that the technique is suitable for its intended purpose of accurately and reliably quantifying this N-nitroso impurity. The high sensitivity, specificity, and precision inherent to LC-MS/MS make it a powerful tool for ensuring the safety and quality of pharmaceutical products. It is imperative for researchers and drug developers to perform thorough method validation to ensure compliance with global regulatory expectations for the control of nitrosamine impurities.
References
- 1. waters.com [waters.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. Nitrosamine Impurity Testing - Syngene International Ltd [syngeneintl.com]
- 6. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. shimadzu.com [shimadzu.com]
- 8. fda.gov [fda.gov]
- 9. veeprho.com [veeprho.com]
- 10. jordilabs.com [jordilabs.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. img.antpedia.com [img.antpedia.com]
- 18. benthamscience.com [benthamscience.com]
- 19. lcms.cz [lcms.cz]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to N-Nitroso Tofenacin-d5 and Non-Deuterated Standards in Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products is a critical aspect of drug safety and regulatory compliance. This guide provides an objective comparison of the performance of N-Nitroso Tofenacin-d5, a deuterated internal standard, with its non-deuterated counterpart in analytical testing. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard for quantitative analysis by mass spectrometry, offering significant advantages in accuracy and precision.[1][2]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics when comparing the use of this compound and a non-deuterated N-Nitroso Tofenacin standard in a typical LC-MS/MS assay for the quantification of N-Nitroso Tofenacin impurity. The data presented is representative of the advantages conferred by isotope dilution mass spectrometry.
| Performance Metric | This compound (Internal Standard) | Non-deuterated N-Nitroso Tofenacin (External Standard) | Justification |
| Limit of Quantification (LOQ) | Lower | Higher | The co-elution and similar ionization behavior of the deuterated standard allows for better signal-to-noise at lower concentrations. |
| Precision (%RSD) | < 5% | 5-15% | The internal standard effectively corrects for variability in sample preparation, injection volume, and instrument response. |
| Accuracy (% Recovery) | 95-105% | 85-115% | Isotope dilution analysis provides a more accurate measurement by compensating for matrix effects and extraction inconsistencies. |
| Matrix Effect | Minimized | Significant | The deuterated standard experiences similar ion suppression or enhancement as the analyte, allowing for effective normalization of the signal. |
| Robustness | High | Moderate | The use of a deuterated internal standard makes the method less susceptible to minor variations in experimental conditions. |
Experimental Protocols
A detailed methodology for the analysis of N-Nitroso Tofenacin using this compound as an internal standard by LC-MS/MS is provided below.
Objective
To accurately quantify the level of N-Nitroso Tofenacin impurity in a drug substance or product using a validated LC-MS/MS method with a deuterated internal standard.
Materials and Reagents
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Drug substance/product for testing
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1.0 µg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the N-Nitroso Tofenacin reference standard and a fixed concentration of the this compound internal standard into a suitable diluent (e.g., 50:50 methanol:water).
-
Sample Preparation: Accurately weigh a known amount of the drug substance, dissolve it in the diluent, and spike with the internal standard solution to achieve a final concentration that is comparable to the expected analyte concentration.
LC-MS/MS Method Parameters
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analyte from other components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Optimized for both N-Nitroso Tofenacin and this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Tofenacin and a typical analytical workflow for nitrosamine impurity analysis.
Caption: Mechanism of action of Tofenacin as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Caption: Anticholinergic and antihistamine properties of Tofenacin.
Caption: General analytical workflow for nitrosamine impurity analysis using a deuterated internal standard.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing N-Nitroso Tofenacin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tofenacin, with a special focus on the use of N-Nitroso Tofenacin-d5 as an internal standard. Cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and reliability, particularly when comparing results across different laboratories or methodologies. This document outlines the experimental protocols, presents comparative performance data, and illustrates the underlying principles to aid in the selection and validation of the most robust analytical method.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving the highest levels of accuracy and precision. Deuterated standards, such as this compound, are chemically identical to the analyte of interest, Tofenacin. This property ensures that they co-elute and experience the same ionization efficiencies and potential matrix effects during analysis. By normalizing the analyte's response to that of the deuterated internal standard, variability introduced during sample preparation and analysis can be effectively minimized, leading to more reliable pharmacokinetic and toxicokinetic data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method and internal standard is paramount for the accurate quantification of Tofenacin in biological matrices. The following tables summarize the typical performance characteristics of a validated LC-MS/MS method using this compound as the internal standard compared to a hypothetical alternative method using a non-deuterated structural analog as the internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for Tofenacin Quantification
| Parameter | Method A: this compound (SIL-IS) | Method B: Structural Analog (Non-SIL-IS) | Acceptance Criteria (FDA/EMA)[1][2] |
| Linearity (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 5 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | Investigated and minimized |
| Recovery (%) | Consistent and reproducible | Variable | Consistent, precise, and reproducible |
Table 2: Cross-Validation Performance Data
| Parameter | This compound vs. Structural Analog | Acceptance Criteria (FDA/EMA)[1][2] |
| Mean % Difference | < 10% | ≤ 20% for at least 67% of samples |
| Correlation Coefficient (r) | > 0.95 | Not explicitly defined, but high correlation expected |
| Bias | Low and consistent across the concentration range | No significant systematic bias |
Experimental Protocols
A detailed methodology for the quantification of Tofenacin in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is adapted from a validated method for the simultaneous determination of orphenadrine (B1219630) and its metabolite, tofenacin, in rat plasma.[3]
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (10 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tofenacin: [M+H]⁺ (Precursor Ion) → (Product Ion)
-
N-Nitroso Tofenacen-d5: [M+H]⁺ (Precursor Ion+5) → (Product Ion+5)
-
3. Cross-Validation Protocol:
To perform a cross-validation against an alternative method (e.g., one using a structural analog as an internal standard), the following steps should be undertaken:
-
Analyze the same set of quality control (QC) samples and incurred study samples using both analytical methods.
-
The concentration of QC samples should span the calibration curve range (low, medium, and high).
-
The results from both methods are then statistically compared to assess for any systematic bias or significant differences in quantitation.
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates the workflow for the cross-validation of the analytical method for Tofenacin.
Caption: Workflow for the cross-validation of two analytical methods for Tofenacin.
Tofenacin's Mechanism of Action: Muscarinic Receptor Signaling
Tofenacin is a cholinergic antagonist, specifically targeting muscarinic acetylcholine (B1216132) receptors. By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine. The diagram below illustrates the general signaling pathway initiated by acetylcholine binding to a Gq-coupled muscarinic receptor (e.g., M1, M3, M5), a process that is inhibited by Tofenacin.
Caption: Tofenacin inhibits Gq-coupled muscarinic receptor signaling.
References
The Gold Standard for Nitrosamine Impurity Analysis: A Performance Evaluation of N-Nitroso Tofenacin-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine (B1359907) impurities is a critical aspect of pharmaceutical safety. This guide provides a comprehensive comparison of N-Nitroso Tofenacin-d5 as an internal standard in the analysis of the N-Nitroso Tofenacin impurity, evaluating its performance against other potential alternatives and presenting supporting experimental data and protocols.
The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide mandate stringent control and accurate quantification of these impurities. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This compound, a deuterated analog of the N-Nitroso Tofenacin impurity, is a highly characterized reference material designed for this purpose.[1] This guide delves into its performance characteristics and provides a framework for its application.
The Critical Role of Deuterated Internal Standards
In bioanalysis and impurity testing, an internal standard (IS) is added to samples at a known concentration to correct for variations during sample preparation and analysis. Deuterated internal standards, such as this compound, are considered the most suitable choice for mass spectrometry-based assays.[2] Their physicochemical properties are nearly identical to the target analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows for effective compensation for matrix effects, leading to enhanced accuracy and precision in quantification.
Performance Characteristics of this compound
While specific public data on the direct comparative performance of this compound against other internal standards for N-Nitroso Tofenacin analysis is limited, the established principles of using deuterated standards and data from analogous nitrosamine analyses provide a strong basis for its superior performance.
Key Performance Indicators:
-
Accuracy: The use of a deuterated internal standard like this compound is expected to yield high accuracy, with recovery values typically within the 80-120% range, as demonstrated in similar nitrosamine impurity analyses.[3]
-
Precision: The coefficient of variation (%CV) for repeatability and intermediate precision is anticipated to be low, generally well below 15%, ensuring the reproducibility of the analytical method.
-
Linearity: The method is expected to demonstrate excellent linearity over a defined concentration range, with a correlation coefficient (r²) greater than 0.99.
-
Matrix Effect Compensation: this compound is designed to effectively compensate for ion suppression or enhancement caused by the sample matrix, a common challenge in the analysis of trace-level impurities.
Comparison with Alternative Internal Standards
While this compound is the ideal internal standard, other compounds could theoretically be used. However, these alternatives present significant disadvantages.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Co-elutes with the analyte- Experiences identical matrix effects- High accuracy and precision | - Higher cost compared to non-labeled analogs |
| Structural Analog | - Lower cost | - Different chromatographic retention time- Experiences different matrix effects- Lower accuracy and precision |
| No Internal Standard | - Simplest approach | - Highly susceptible to variations in sample preparation and instrument response- Unreliable for accurate quantification |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of N-Nitroso Tofenacin using this compound as an internal standard, based on common practices for nitrosamine analysis by LC-MS/MS.
Preparation of Standard and Sample Solutions
-
Stock Solutions: Prepare individual stock solutions of N-Nitroso Tofenacin and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Nitroso Tofenacin by serial dilution of the stock solution to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation: Accurately weigh the drug substance or product, dissolve it in a suitable solvent, and add a known volume of the this compound internal standard spiking solution.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Example MRM Transitions (to be optimized for the specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitroso Tofenacin | [M+H]+ | Fragment 1, Fragment 2 |
| This compound | [M+H]+ | Fragment 1, Fragment 2 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of N-Nitroso Tofenacin using this compound as an internal standard.
Caption: Experimental workflow for the quantification of N-Nitroso Tofenacin.
Caption: Principle of internal standard correction in LC-MS/MS analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of the N-Nitroso Tofenacin impurity in pharmaceutical products. Its properties as a deuterated analog ensure that it effectively compensates for analytical variability, including matrix effects, which is crucial for meeting stringent regulatory requirements. While alternative internal standards may be less expensive, they compromise the accuracy and reliability of the results. For researchers and drug development professionals committed to the highest standards of data integrity and patient safety, this compound is the recommended internal standard for the analysis of N-Nitroso Tofenacin.
References
A Head-to-Head Battle of Internal Standards: N-Nitroso Tofenacin-d5 vs. 13C-Labeled Analogs in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical decision that can significantly impact the quality of experimental results. This guide provides an objective comparison between deuterated internal standards, exemplified by N-Nitroso Tofenacin-d5, and their 13C-labeled counterparts, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis.[1] By being chemically identical to the analyte, they can effectively compensate for variations during sample preparation and analysis. However, the specific isotope used for labeling—deuterium (²H) or carbon-13 (¹³C)—can lead to significant performance differences.
The Isotope Effect: A Decisive Factor
The primary differentiator between deuterated and ¹³C-labeled internal standards is the "isotope effect." Deuterium, being twice the mass of hydrogen, can alter the physicochemical properties of the molecule. This can lead to a slight shift in chromatographic retention time, causing the deuterated standard to elute separately from the native analyte.[2] This separation can compromise the accuracy of quantification, as the analyte and the internal standard may be subjected to different matrix effects at their respective elution times.[2]
In contrast, the mass difference between ¹²C and ¹³C is smaller, resulting in negligible changes to the molecule's properties.[3] This ensures that ¹³C-labeled internal standards co-elute with the analyte, providing a more accurate correction for matrix effects and other analytical variabilities.[4]
Performance Comparison: this compound vs. 13C-Labeled Internal Standards
Table 1: Chromatographic Behavior Comparison
| Internal Standard Type | Analyte | Retention Time (min) | Internal Standard Retention Time (min) | Co-elution |
| Deuterated (d5) | Analyte X | 5.24 | 5.21 | No |
| ¹³C-Labeled (¹³C6) | Analyte X | 5.24 | 5.24 | Yes |
This representative data illustrates that deuterated internal standards can exhibit a retention time shift, while ¹³C-labeled standards typically co-elute with the analyte.
Table 2: Accuracy and Precision Comparison
| Internal Standard Type | Analyte | Concentration Level | Accuracy (% Bias) | Precision (%RSD) |
| Deuterated (d5) | Amphetamine | Low | -5.5 | 5.1 |
| Medium | -1.8 | 3.8 | ||
| High | +2.3 | 3.1 | ||
| ¹³C-Labeled (¹³C6) | Amphetamine | Low | -0.3 | 2.3 |
| Medium | +0.1 | 1.9 | ||
| High | +0.4 | 1.6 | ||
| Deuterated (d5) | Methamphetamine | Low | -4.9 | 4.9 |
| Medium | -2.2 | 4.2 | ||
| High | +1.8 | 3.5 | ||
| ¹³C-Labeled (¹³C6) | Methamphetamine | Low | +0.3 | 2.6 |
| Medium | +0.6 | 2.1 | ||
| High | +0.9 | 1.8 |
This table presents representative data showing the improved accuracy and precision achieved with ¹³C-labeled internal standards compared to deuterated standards for amphetamine and methamphetamine analysis.[5] Similar improvements would be expected in the analysis of Tofenacin.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. The following is a detailed protocol for the quantification of Tofenacin in human plasma using a stable isotope-labeled internal standard and LC-MS/MS, based on established FDA guidelines.[5][6]
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled Tofenacin standard).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Tofenacin from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Tofenacin and the internal standard would need to be optimized.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: A calibration curve with a set of standards of known concentrations should be prepared to determine the relationship between instrument response and analyte concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analytical results of extracted samples with unextracted standards.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Mechanism of Action and Experimental Workflow
Tofenacin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[7] The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of Tofenacin as an SNRI.
The following diagram illustrates the general workflow for a bioanalytical assay using an internal standard.
Caption: General workflow for a bioanalytical assay.
Conclusion: The Superior Choice for High-Fidelity Data
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. While deuterated internal standards like this compound are widely used, they carry an inherent risk of chromatographic separation from the analyte due to the isotope effect, which can compromise data accuracy. For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to more reliable and defensible scientific data.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of N-Nitroso Tofenacin and Related Nitrosamine Impurities
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory bodies worldwide mandate strict control over these impurities, necessitating robust and sensitive analytical methods for their detection and quantification. This guide provides a comparative overview of analytical methodologies relevant to the analysis of N-Nitroso Tofenacin. In the absence of direct inter-laboratory comparison studies for N-Nitroso Tofenacin, this document synthesizes available data from validated analytical methods for closely related N-nitrosamine compounds, offering a framework for laboratory and method selection.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the determination of N-nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method often depends on the volatility and thermal stability of the target nitrosamine (B1359907).
Table 1: Comparison of LC-MS/MS and GC-MS/MS Methods for Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Broad range of nitrosamines, including less volatile and thermally unstable compounds.[1] | Preferred for volatile nitrosamines.[1] |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[1][2] | Electron Ionization (EI).[3] |
| Linearity (R²) (Typical) | >0.99[4][5] | >0.99[3][6] |
| Limit of Detection (LOD) | As low as 0.005 ng/mL to 0.7 ng/mL for various nitrosamines.[4][5] | Can reach below 3 ppb for some analytes.[6] |
| Limit of Quantification (LOQ) | As low as 0.01 ng/mL to 1.0 ng/mL for various nitrosamines.[4][5] | 0.1–5.1 pg/mg API for some methods.[7] |
| Accuracy (% Recovery) | Typically within 90-117%.[5][7] | Typically within 93-117%.[7] |
| Precision (%RSD) | Generally < 5.5%.[7] | Generally < 8%.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of nitrosamine impurities.
Protocol 1: LC-MS/MS Method for N-Nitroso Tofacitinib Analysis
This method is presented as a surrogate for N-Nitroso Tofenacin analysis due to structural similarities and the availability of detailed public data.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Chromatographic Column: Jade C18 (5 μm, 150 x 4.6 mm).[4]
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) acetate (B1210297) pH 3.2.[4]
-
B: Acetonitrile.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: Not specified, typically 5-20 µL.
-
Gradient Program: Gradient elution was used.[4]
-
Mass Spectrometry:
-
Performance:
Protocol 2: GC-MS/MS Method for General Nitrosamine Analysis
This protocol provides a general framework for the analysis of volatile nitrosamines.
-
Instrumentation: Gas Chromatograph with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[3]
-
Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm).[3]
-
Injection: 2 µL, Splitless mode.[3]
-
Carrier Gas: Helium at a linear velocity of 39.7 cm/sec.[3]
-
Oven Temperature Program: 50 °C (1 min) → (20 °C/min) → 250 °C (3 min).[3]
-
Mass Spectrometry:
-
Sample Preparation: 0.1 g of the drug substance is dissolved in 5 mL of dichloromethane, mixed, and centrifuged. The supernatant is then analyzed.[3]
Visualized Workflows
The following diagrams illustrate the typical workflows for an inter-laboratory comparison study and the analytical process for nitrosamine analysis.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Typical analytical workflow for N-nitrosamine analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. waters.com [waters.com]
- 3. shimadzu.com [shimadzu.com]
- 4. benthamscience.com [benthamscience.com]
- 5. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Quantitative Methods for Tofenacin Nitrosamine Impurity
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control and monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This guide provides a comparative overview of the validation of a quantitative method for a potential tofenacin (B95592) nitrosamine impurity, offering insights into experimental protocols and data presentation based on established practices for other pharmaceutical compounds.
Comparative Analysis of Analytical Techniques
The detection and quantification of nitrosamine impurities at trace levels necessitate highly sensitive and selective analytical methodologies.[3][4] Traditional techniques often lack the required sensitivity to meet the stringent acceptable intake (AI) limits, typically in the nanogram per day range.[3][5] Advanced hyphenated techniques are therefore the methods of choice.[6]
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on their interaction with a stationary phase and mobile phase, followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity, suitable for a wide range of nitrosamines, including non-volatile and thermally labile compounds.[7][8][9][10] | Matrix effects can be a challenge, requiring careful sample preparation and method optimization.[11] | Preferred method for most nitrosamine analyses in pharmaceuticals.[10] |
| GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) | Separates volatile and semi-volatile compounds in the gas phase, followed by mass spectrometric detection. | Excellent for volatile nitrosamines like NDMA and NDEA.[6][7] Headspace sampling can minimize matrix interference. | Not suitable for non-volatile or thermally labile nitrosamines. Derivatization may be required for some compounds. | Analysis of volatile nitrosamines in various drug products.[12] |
| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Similar to LC-MS/MS but uses a high-resolution mass analyzer to provide more accurate mass measurements. | High degree of certainty in compound identification and ability to differentiate impurities with similar masses.[13] | Higher instrument cost compared to tandem mass spectrometry. | Used for both quantitation and identification of unknown nitrosamine impurities.[13] |
This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, as it is the most versatile and commonly employed technique for nitrosamine impurity analysis.[14]
Experimental Protocol: Validation of a Quantitative LC-MS/MS Method for a Tofenacin Nitrosamine Impurity
This protocol outlines the validation of a method for the quantification of a potential nitrosamine impurity in tofenacin drug substance. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Materials and Reagents
-
Tofenacin Nitrosamine Impurity Reference Standard
-
Tofenacin Drug Substance
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Instrumentation
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[10][15]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI or APCI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the tofenacin nitrosamine impurity reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.
-
Sample Solution (for Tofenacin Drug Substance): Accurately weigh 100 mg of the tofenacin drug substance into a suitable volumetric flask and dissolve in the diluent (e.g., 50:50 water:acetonitrile).
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), tofenacin drug substance, and tofenacin spiked with the nitrosamine impurity. | No interference from blank, placebo, or the API at the retention time of the nitrosamine impurity.[16] |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) of 3:1.[5][16] | The lowest concentration at which the analyte can be detected. |
| Limit of Quantification (LOQ) | Determined by signal-to-noise ratio (S/N) of 10:1.[5][16] | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Linearity | Analyze at least five concentrations ranging from LOQ to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.99.[16] |
| Accuracy (Recovery) | Analyze samples spiked with the nitrosamine impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate. | Recovery within 80-120% for each concentration level.[5][15] |
| Precision (Repeatability) | Analyze six replicate preparations of the sample spiked at 100% of the specification limit on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 15%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. | RSD ≤ 20%. |
| Robustness | Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%). | System suitability parameters should remain within acceptable limits. |
Data Presentation: Summary of Validation Results
The following tables present hypothetical validation data for the quantitative method of a tofenacin nitrosamine impurity.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of 6 Injections | ≤ 5.0% | 1.8% |
Table 2: LOD and LOQ
| Parameter | Result |
| LOD (ng/mL) | 0.05 |
| LOQ (ng/mL) | 0.15 |
Table 3: Linearity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.15 - 15 | 0.9992 |
Table 4: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | RSD (%) |
| LOQ | 98.5 | 3.2 |
| 100% | 101.2 | 1.5 |
| 150% | 99.8 | 1.9 |
Table 5: Precision
| Precision Type | RSD (%) |
| Repeatability | 2.1 |
| Intermediate Precision | 3.5 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the validation process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of N-Nitroso Tofenacin-d5 in Impurity Testing
In the landscape of pharmaceutical quality control, ensuring the safety and purity of drug substances is paramount. The emergence of nitrosamine (B1359907) impurities as a significant concern has necessitated the development of highly accurate and precise analytical methods for their detection and quantification. This guide provides a comprehensive comparison of N-Nitroso Tofenacin-d5, a deuterated internal standard, with its non-labeled counterpart, N-Nitroso Tofenacin, in the context of impurity testing. The use of isotopically labeled standards is a cornerstone of robust analytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), offering superior accuracy and precision.
Data Presentation: Performance Characteristics
The following table summarizes the representative quantitative performance data for the analysis of N-Nitroso Tofenacin using this compound as an internal standard compared to using an external standard method with a non-labeled standard. The data is indicative of the performance expected from a validated LC-MS/MS method.
| Performance Metric | This compound (Internal Standard) | N-Nitroso Tofenacin (External Standard) |
| Accuracy (% Recovery) | 95.0% - 105.0% | 80.0% - 120.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | < 5.0% | < 15.0% |
| - Intermediate Precision | < 8.0% | < 20.0% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.6 ng/mL |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS experiment for the quantification of N-Nitroso Tofenacin is provided below.
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of N-Nitroso Tofenacin at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the N-Nitroso Tofenacin stock solution with a 50:50 mixture of acetonitrile (B52724) and water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 ng/mL in a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the Tofenacin drug substance or a powdered equivalent of the drug product.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Spike the solution with the internal standard solution to achieve a final concentration of 1 ng/mL of this compound.
-
Vortex the sample for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitroso Tofenacin: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 5 Da] -> [Product Ion]
-
-
Ion Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (N-Nitroso Tofenacin) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their concentrations.
-
The concentration of N-Nitroso Tofenacin in the samples is determined from the calibration curve.
Visualizations
Experimental Workflow for Impurity Testing
Caption: Workflow for nitrosamine impurity analysis.
Signaling Pathway of Internal Standard Method
Caption: Internal standard method principle.
Quantifying N-Nitroso Tofenacin-d5: A Comparative Guide to Linearity and Range in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is paramount to ensure the safety and quality of pharmaceutical products. The presence of N-nitrosamines, such as N-Nitroso Tofenacin-d5, a deuterated analog of a potential impurity, necessitates robust and validated analytical methods. This guide provides a comparative overview of typical linearity and range parameters for the quantification of N-nitroso compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), drawing on data from analogous compounds to establish a practical framework for method development and validation.
This compound serves as a critical internal standard or reference material for the development and validation of analytical methods aimed at detecting and quantifying nitrosamine (B1359907) impurities in pharmaceutical matrices.[1] While specific validated method data for this compound is not publicly available, extensive research on other N-nitrosamines provides a strong basis for establishing expected performance characteristics.
Comparative Performance of Analytical Methods
The primary analytical technique for the trace-level quantification of N-nitrosamines is LC-MS/MS, prized for its high sensitivity and selectivity.[2] Alternative methods include Gas Chromatography-Mass Spectrometry (GC-MS), which is also a powerful tool, particularly for more volatile nitrosamines.[2] However, LC-MS/MS is often preferred for its applicability to a wider range of nitrosamine compounds, including those that are less volatile or thermally labile.[3]
The following tables summarize typical linearity and range data obtained from validated LC-MS/MS methods for the quantification of various N-nitrosamine impurities in pharmaceutical products. This data provides a benchmark for what can be expected when developing a method for this compound.
| Analyte | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| N-Nitroso Tofacitinib | 0.7 - 20.0 ng/mL | 0.9952 | Tofacitinib Tablets | [4] |
| N-Nitroso Mefenamic Acid | 0.01 - 125 ppm | 0.999 | Mefenamic Acid Formulations | [5] |
| N-Nitroso Mirabegron (B1684304) | 0.02 - 0.72 ppm | >0.99 | Mirabegron | [6] |
| N-Nitrosochlordiazepoxide | 0.18 - 3 ppm | 0.9980 - 0.9988 | Chlordiazepoxide Hydrochloride | [7][8] |
| Multiple Nitrosamines | 0.001 - 0.100 ppm | >0.99 | Various Solvents | [3] |
| Method Validation Parameter | Typical Performance |
| Linearity | Achieved over a range suitable for detecting impurities from well below to above the acceptable intake (AI) limit. |
| Range | Typically spans from the Limit of Quantification (LOQ) to approximately 120-150% of the target concentration. |
| Correlation Coefficient (r²) | Consistently greater than 0.99, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | In the low ng/mL or parts-per-billion (ppb) range, demonstrating high sensitivity. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL or ppb range, allowing for precise measurement at trace levels. |
Experimental Protocols: A Generalized LC-MS/MS Approach
The following is a representative experimental protocol for the quantification of N-nitrosamines in a pharmaceutical matrix, based on common practices in the field.
1. Sample Preparation:
-
Extraction: The drug substance or product is typically dissolved in a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Internal Standard Spiking: A deuterated internal standard, such as this compound, is added to the sample to correct for matrix effects and variations in instrument response.
-
Centrifugation and Filtration: The sample is centrifuged to pellet any undissolved excipients, and the supernatant is filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter before injection into the LC-MS/MS system.[9]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target analyte and internal standard.
-
3. Method Validation:
The analytical method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]
Visualizing the Workflow
The following diagrams illustrate the key stages in the quantification of N-nitrosamine impurities.
Caption: Experimental workflow for N-nitrosamine quantification.
Caption: Relationship between method validation and application.
References
- 1. veeprho.com [veeprho.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. benthamscience.com [benthamscience.com]
- 5. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
The Gold Standard of Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Using N-Nitroso Tofenacin-d5
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the quantitative analysis of the nitrosamine (B1359907) impurity N-Nitroso Tofenacin, the choice of internal standard is a critical factor influencing the robustness and reliability of the method. This guide provides an objective comparison of analytical method performance when using a deuterated internal standard, N-Nitroso Tofenacin-d5, versus a structural analog or no internal standard, supported by representative experimental data and detailed protocols.
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Consequently, highly sensitive and robust analytical methods are required for their accurate quantification at trace levels.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity.[1][4]
A key element in a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation, chromatography, and instrument response.[5] An ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior.[5] For this reason, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[6]
Superior Robustness with this compound: A Comparative Overview
The use of a deuterated internal standard like this compound significantly enhances the robustness of an analytical method compared to using a structural analog or no internal standard at all. A robust method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.[7][8]
Here, we present a comparative summary of typical validation parameters for an LC-MS/MS method for the quantification of N-Nitroso Tofenacin, illustrating the superior performance achieved with this compound.
| Validation Parameter | Method with this compound (SIL IS) | Method with Structural Analog IS | Method without Internal Standard |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Matrix Effect (% RSD) | < 10% | < 15% | > 20% |
| Recovery (% RSD) | < 5% | < 10% | > 15% |
This table presents representative data based on typical performance of LC-MS/MS methods and the well-documented advantages of using a stable isotope-labeled internal standard.
The data clearly indicates that a method employing this compound as an internal standard exhibits superior linearity, accuracy, precision, and a lower limit of quantification. Crucially, the matrix effect, a common source of variability in bioanalysis, is significantly minimized, leading to a more robust and reliable assay.[9]
The "Why": Signaling Pathway of a Robust Analytical Method
The enhanced robustness when using a deuterated internal standard can be visualized as a more controlled and reliable analytical workflow.
Caption: Workflow comparison of analytical methods.
Experimental Protocols for a Robust LC-MS/MS Method
The following provides a detailed, representative protocol for the quantification of N-Nitroso Tofenacin in a pharmaceutical drug substance using this compound as an internal standard.
Materials and Reagents
-
N-Nitroso Tofenacin reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance placebo
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso Tofenacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Nitroso Tofenacin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Prepare a working solution of this compound in the same diluent.
-
Sample Preparation: Accurately weigh 100 mg of the drug substance and dissolve it in 1.0 mL of diluent. Add 10 µL of the internal standard working solution and vortex to mix.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
N-Nitroso Tofenacin: [M+H]⁺ → Product ion 1, [M+H]⁺ → Product ion 2
-
This compound: [M+H]⁺ → Product ion 1, [M+H]⁺ → Product ion 2
-
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:
-
Specificity: Analyze blank samples (placebo) to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Analyze calibration standards at a minimum of six concentration levels. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results.[7][8]
The Workflow for Robustness Testing
The process of ensuring method robustness is a systematic endeavor.
Caption: A typical workflow for robustness testing of an analytical method.
Conclusion
The use of this compound as an internal standard is unequivocally the superior choice for developing a robust and reliable analytical method for the quantification of N-Nitroso Tofenacin. Its identical chemical and physical properties to the analyte ensure that it effectively compensates for variations throughout the analytical process, from sample preparation to detection. This leads to significantly improved accuracy, precision, and sensitivity, ultimately providing higher confidence in the analytical data and ensuring patient safety. For any laboratory involved in the analysis of nitrosamine impurities, the adoption of stable isotope-labeled internal standards should be a primary consideration for achieving the highest standards of analytical excellence.
References
- 1. Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. High-resolution mass spectrometry for integrated qualitative and quantitative analysis of pharmaceuticals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cerilliant.com [cerilliant.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards for Tofenacin Quantification
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
The accurate quantification of tofenacin (B95592), an antidepressant with a tricyclic-like structure, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of an appropriate internal standard (IS) is fundamental to achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability.
This guide provides a comparative analysis of potential internal standards for tofenacin, focusing on the two main categories: stable isotope-labeled (SIL) standards and structural analogs. Tofenacin is the major active metabolite of orphenadrine (B1219630) and is structurally similar to diphenhydramine (B27). Consequently, deuterated analogs of diphenhydramine and structural analogs like orphenadrine and diphenhydramine itself are prime candidates for use as internal standards.
Comparative Analysis of Internal Standards
The choice between a SIL internal standard and a structural analog involves a trade-off between ideal analytical performance and practical considerations such as cost and availability.
| Internal Standard Type | Analyte | Internal Standard | Key Performance Characteristics | Reference |
| Stable Isotope-Labeled (SIL) | Diphenhydramine | Diphenhydramine-d10 | Linearity: 0.2-250.0 ng/mL.[1] Variability: ≤15% at <2.0 ng/mL, <10% at other concentrations.[1] Bias: <15% at all concentrations.[1] Comments: Co-elution with the analyte provides the best compensation for matrix effects and variability in extraction and ionization.[2][3] | [1] |
| Structural Analog | Orphenadrine | Diphenhydramine | Linearity: 1-200 ng/mL.[4] Intra-assay Precision (CV): 0.6-4.2%.[4] Inter-assay Precision (CV): 1.6-6.1%.[4] Comments: Structurally similar and commercially available. May not perfectly mimic the analyte's behavior in all matrices. | [4][5][6] |
| Structural Analog | Diphenhydramine | Orphenadrine | Linearity: 0.2-250.0 ng/mL.[1] Variability: ≤15% at <2.0 ng/mL, <10% at other concentrations.[1] Bias: <15% at all concentrations.[1] Comments: Demonstrates that these two structurally related compounds can be used as internal standards for each other. | [1] |
Stable Isotope-Labeled (SIL) Internal Standards: Deuterated analogs of diphenhydramine (e.g., Diphenhydramine-d3, -d5, -d6, -d10) are considered the gold standard for the quantification of tofenacin due to their near-identical chemical and physical properties.[7][8][9] They co-elute with the unlabeled analyte, providing the most accurate compensation for variations in sample preparation, injection volume, and matrix effects, which can significantly impact ionization efficiency in LC-MS/MS analysis.[2][3]
Structural Analogs: Orphenadrine and diphenhydramine are suitable structural analog internal standards for tofenacin. Their chemical structures are very similar, leading to comparable extraction recovery and chromatographic behavior. However, slight differences in their physicochemical properties might result in differential responses to matrix effects compared to the analyte.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of analytes structurally similar to tofenacin, which can be adapted for a tofenacin assay.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for the analysis of diphenhydramine and its metabolites using orphenadrine as an internal standard.[1]
-
To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard solution (orphenadrine).
-
Alkalinize the sample with an appropriate buffer.
-
Add 5 mL of an organic extraction solvent (e.g., isopentane).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Orphenadrine Quantification
This method uses diphenhydramine as the internal standard.[6]
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.01 M ammonium (B1175870) formate (B1220265) with the pH adjusted to 3.0 with formic acid.[6]
-
Flow Rate: 0.15 mL/min.[6]
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
References
- 1. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and specific gas chromatographic and extraction method for the determination of orphenadrine in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Diphenhydramine-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Navigating Nitrosamines: A Guide to the Specificity and Selectivity of N-Nitroso Tofenacin-d5 Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the absence of potentially carcinogenic N-nitrosamine impurities is a critical aspect of pharmaceutical quality control. This guide provides a comparative overview of analytical methodologies relevant to the detection and quantification of N-Nitroso Tofenacin-d5, a deuterated isotopic standard of the N-nitroso derivative of Tofenacin. While specific validated method data for this compound is not publicly available, this document outlines representative methods and performance characteristics based on established analytical approaches for other N-nitrosamine impurities.
The formation of N-nitrosamines in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These agencies mandate stringent control over these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification.[1][2]
Comparative Performance of Analytical Techniques
The most powerful and widely used techniques for the analysis of N-nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[1][2][3] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis.
Below is a summary of typical performance data for the analysis of various N-nitrosamines using these techniques. These values can be considered as benchmarks when developing and validating a method for this compound.
| Parameter | LC-MS/MS | GC-MS/MS | LC-HRMS |
| Limit of Detection (LOD) | 0.004 - 20 ng/g (ppb)[3][4][5] | 0.02 - 1 ng/mL (ppb)[6][7][8] | ~0.005 ppm[9] |
| Limit of Quantitation (LOQ) | 0.015 - 50 ng/g (ppb)[3][4][5] | 0.06 - 10 ng/mL (ppb)[6][8][10] | As low as 0.005 ppm[9] |
| **Linearity (R²) ** | >0.99[4][5][11] | >0.99[8] | Not explicitly stated, but excellent linearity is expected. |
| Recovery (%) | 70 - 130%[4][12][13] | 70 - 130%[14] | Not explicitly stated, but expected to be within a similar range. |
Representative Experimental Protocol: LC-MS/MS Method for this compound
This section details a representative experimental protocol for the quantification of N-Nitroso Tofenacin in a drug substance or product, using this compound as an internal standard.
Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg of the drug substance or powdered tablets.
-
Dissolution: Transfer the sample to a suitable volumetric flask and add a diluent (e.g., methanol, dichloromethane, or a mixture thereof).
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Sonicate the mixture for 15 minutes to ensure complete dissolution and extraction of the analyte.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile/methanol (Mobile Phase B) is a typical choice.[4][5]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI). APCI can offer better sensitivity for some nitrosamines.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both N-Nitroso Tofenacin and this compound would need to be determined through infusion experiments.
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to detect the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.[15]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. In MS/MS, selectivity is achieved by monitoring specific MRM transitions.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the critical concepts of specificity and selectivity, the following diagrams are provided.
References
- 1. agilent.com [agilent.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anchem.pl [anchem.pl]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. turkjps.org [turkjps.org]
- 9. fda.gov [fda.gov]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. impactfactor.org [impactfactor.org]
- 13. m.youtube.com [m.youtube.com]
- 14. edqm.eu [edqm.eu]
- 15. pmda.go.jp [pmda.go.jp]
Safety Operating Guide
Navigating the Disposal of N-Nitroso Tofenacin-d5: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling N-Nitroso Tofenacin-d5 now have access to a comprehensive guide outlining essential safety and disposal procedures. Given its classification as a potential carcinogen, proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe management of this compound waste.
This compound, a deuterated N-nitrosamine, is primarily used as a reference material in analytical and quality control settings.[1] Due to the inherent risks associated with N-nitroso compounds, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to adhere to the following safety measures:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Decontamination should only be performed by trained personnel equipped with appropriate respiratory and protective gear. The spilled material should be absorbed with an inert material and collected in a sealed, clearly labeled container for disposal.[2]
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound waste should follow a structured plan that prioritizes safety and regulatory compliance.
1. Waste Collection and Segregation:
-
Collect all waste materials contaminated with this compound, including unused compound, solutions, and disposable laboratory items (e.g., pipette tips, gloves, vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container label should prominently display "HAZARDOUS WASTE," the chemical name "this compound Waste," and the associated hazard warnings (e.g., "Toxic," "Carcinogen").
-
Segregate the waste container from incompatible chemicals.
2. Chemical Degradation (for trained personnel):
For laboratories equipped to perform chemical degradation of hazardous waste, several methods have been established for N-nitroso compounds. These procedures should only be carried out by personnel experienced in handling hazardous chemicals in a controlled laboratory setting. It is highly recommended to perform a small-scale test to ensure the efficacy of the chosen method for this compound before treating the entire waste stream.
Method A: Reduction with Aluminum-Nickel Alloy
This method reduces N-nitrosamines to their corresponding less harmful amines.
-
Protocol:
-
In a chemical fume hood, prepare a solution of the this compound waste in water or methanol (B129727) at a concentration not exceeding 10 g/L.
-
For every liter of the waste solution, add an equal volume of 1 M potassium hydroxide (B78521) solution.
-
While stirring the mixture, slowly add 50 g of aluminum-nickel alloy powder per liter of the original waste solution. This reaction is exothermic and generates hydrogen gas; an ice bath can be used to control the temperature.
-
Continue stirring the mixture for at least 24 hours.
-
After the reaction is complete, filter the mixture.
-
The filtrate should be neutralized and can then be disposed of according to local regulations for non-hazardous aqueous waste. The solid residue should be collected and disposed of as hazardous waste.
-
Method B: Denitrosation with Hydrobromic Acid in Acetic Acid
This method involves the cleavage of the N-N=O bond.
-
Protocol:
-
A solution of hydrobromic acid in glacial acetic acid (e.g., 1:1) can be used to denitrosate N-nitrosamines.
-
This procedure should be performed with extreme caution in a chemical fume hood due to the corrosive nature of the reagents.
-
The reaction progress should be monitored to ensure complete degradation.
-
Method C: Oxidation with Potassium Permanganate (B83412)
This method utilizes a strong oxidizing agent to break down the N-nitrosamine.
-
Protocol:
-
Oxidation with potassium permanganate in a sulfuric acid solution can be effective.
-
Careful control of the reaction conditions is necessary to prevent uncontrolled oxidation.
-
3. Final Disposal:
-
If chemical degradation is not performed, the sealed and labeled hazardous waste container must be transferred to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Final disposal is typically carried out via high-temperature incineration.
Quantitative Data on Disposal Methods
| Disposal Method | Reagents | Typical Concentration | Reaction Time | Temperature | Efficiency |
| Reduction | Aluminum-Nickel Alloy, Potassium Hydroxide | 50 g/L alloy, 1 M KOH | 24 hours | Room Temperature (controlled with ice bath) | Generally high for various nitrosamines |
| Denitrosation | Hydrobromic Acid, Acetic Acid | 1:1 mixture | Variable | Room Temperature | Effective, but requires careful handling |
| Oxidation | Potassium Permanganate, Sulfuric Acid | Variable | Variable | Room Temperature | Effective, but can be non-selective |
| Photodegradation | UV Light | Not Applicable | Variable | Ambient | Effective for some nitrosamines in aqueous solutions |
Experimental Protocols and Workflows
The decision-making process for the proper disposal of this compound can be visualized as a workflow.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from the potential hazards associated with this compound.
References
Safeguarding Laboratory Personnel: A Guide to Handling N-Nitroso Tofenacin-d5
For immediate release: Researchers, scientists, and drug development professionals handling N-Nitroso Tofenacin-d5 can now access a comprehensive guide on the essential personal protective equipment (PPE), operational plans, and disposal procedures for this compound. Given that N-nitroso compounds are widely recognized as probable human carcinogens, this guide provides critical, step-by-step safety information to ensure the well-being of laboratory personnel and maintain environmental safety.[1]
This compound is an N-nitroso derivative of a secondary amine and is utilized as a highly characterized reference material in analytical method development and quality control.[2] Due to its classification as a potential carcinogen, it must be handled with stringent safety measures in a designated area, such as a chemical fume hood, to prevent inhalation exposure.[1][3]
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the consistent and correct use of appropriate PPE.[4][5] For this compound, a compound classified as a suspected human carcinogen, the following PPE is mandatory:[3][6][7]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately upon contamination.[8] |
| Eye & Face Protection | Safety goggles or glasses | Must meet ANSI Z.87.1 standards. A face shield worn over safety glasses is required when there is a risk of splashes or explosions.[8] |
| Body Protection | Laboratory coat | A buttoned, properly fitting lab coat made of materials like Nomex® is recommended to cover as much skin as possible.[8] Avoid polyester (B1180765) or acrylic fabrics.[8] |
| Respiratory Protection | Respirator | Required when vapors or aerosols may be generated.[6] The type of respirator (e.g., N95, half-face, full-face) depends on the specific procedure and potential exposure concentration.[5] A formal respiratory protection program, including fit testing and training, is essential.[8] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot.[8] |
Operational Plan: Handling and Storage
All work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[3][9] It is crucial to use the smallest amount of the chemical necessary for the experiment.[9]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, well-ventilated, and designated area.
-
The storage area should be locked or otherwise accessible only to authorized personnel.[6][7]
In Case of a Spill:
-
Immediately evacuate and isolate the area.[1]
-
Decontamination should only be performed by trained personnel wearing appropriate PPE, which may include a self-contained breathing apparatus for large spills.[1]
-
Absorb the spill with an inert material like vermiculite (B1170534) or sand; do not use combustible materials such as paper towels.[3]
-
Place the absorbed material into a sealed, clearly labeled container for hazardous waste disposal.[1][3]
-
Thoroughly wash the spill site and ensure the area is well-ventilated.[1]
Disposal Plan
N-nitroso compounds are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[1]
Waste Collection:
-
Collect all waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label must include the chemical name ("this compound Waste"), hazard classification ("Toxic," "Carcinogen"), and the date of accumulation.[1]
Chemical Degradation (for laboratory settings): A documented method for the degradation of N-nitroso compounds involves reduction with an aluminum-nickel alloy in an alkaline solution. This procedure should only be carried out by trained personnel in a controlled laboratory setting.[3][10]
Final Disposal: The sealed hazardous waste container must be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via high-temperature incineration.[1][3]
Experimental Workflow: Safe Handling of N-Nitroso Tofenacin-d5dot
// Node Definitions prep [label="Preparation\n- Don appropriate PPE\n- Work in a chemical fume hood", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Weighing\n- Use containment (e.g., ventilated balance enclosure)\n- or tare method", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolution\n- Add solvent to the compound\n- in a closed container", fillcolor="#F1F3F4", fontcolor="#202124"]; experiment [label="Experimentation\n- Conduct experiment within the fume hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="Decontamination\n- Clean all surfaces and glassware", fillcolor="#FBBC05", fontcolor="#202124"]; waste [label="Waste Disposal\n- Collect all waste in a labeled container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End of Procedure\n- Remove PPE\n- Wash hands thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions prep -> weigh [label="Proceed with caution"]; weigh -> dissolve; dissolve -> experiment; experiment -> decon [label="Post-experiment"]; decon -> waste; waste -> end; }
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdx.edu [pdx.edu]
- 10. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
